molecular formula C17H11NO4 B6329508 2-(Naphthalen-2-YL)-4-nitrobenzoic acid CAS No. 1261902-36-6

2-(Naphthalen-2-YL)-4-nitrobenzoic acid

Cat. No.: B6329508
CAS No.: 1261902-36-6
M. Wt: 293.27 g/mol
InChI Key: GUOFNQWEHPARRS-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C17H11NO4 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 293.06880783 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(18(21)22)10-16(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFNQWEHPARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618694
Record name 2-(Naphthalen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-36-6
Record name 2-(Naphthalen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Characterization of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid , a sterically crowded biaryl scaffold often utilized as an intermediate in the synthesis of bioactive kinase inhibitors and optoelectronic materials.

The presence of a bulky naphthyl group ortho to the carboxylic acid creates significant steric strain, resulting in a non-planar conformation that complicates NMR analysis due to anisotropic shielding effects. This guide details the synthetic pathway, impurity profiling, and a multi-modal spectroscopic validation protocol (NMR, MS, IR, and X-ray) to ensure absolute structural confidence.

Molecular Architecture & Theoretical Framework

Structural Connectivity

The molecule consists of a central benzoic acid core substituted at the para position (C4) with a nitro group and at the ortho position (C2) with a naphthalene-2-yl moiety.

  • Formula:

    
    
    
  • Molecular Weight: 293.28 g/mol

  • Key Feature: The biaryl axis at C2–C1' introduces a rotational barrier. While not high enough to isolate stable atropisomers at room temperature without further substitution, it forces the naphthalene and benzene rings to adopt a twisted conformation (dihedral angle

    
    ) to minimize repulsion between the carboxylic acid oxygen and the naphthalene peri-protons.
    
Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic character:

  • Acceptor: The nitro group (-NO2) at C4 strongly withdraws electron density via induction and resonance.

  • Donor/Conjugator: The naphthalene ring acts as a

    
    -extender.
    
  • Implication: This conjugation makes the C4 proton highly deshielded and distinct in NMR, while the carboxylic acid proton exhibits significant lability depending on solvent choice (DMSO vs.

    
    ).
    

Synthetic Pathway & Impurity Profile[1]

To understand the analytical challenge, one must understand the genesis of the sample. The industry-standard synthesis utilizes a Suzuki-Miyaura cross-coupling .

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start1 2-Bromo-4-nitrobenzoic acid Catalyst Pd(dppf)Cl2 / K2CO3 (Dioxane/H2O) Start1->Catalyst Start2 2-Naphthylboronic acid Start2->Catalyst Inter Crude Mixture (Pd residues, Boronic acid) Catalyst->Inter Reflux 90°C, 4h Workup Acid/Base Extraction (Removal of neutrals) Inter->Workup Filtration & pH adj. Final This compound (>98% Purity) Workup->Final Recrystallization (EtOH)

Figure 1: Standard synthetic route via Suzuki coupling. Note that the carboxylic acid moiety requires basic conditions to remain soluble during coupling.

Critical Impurities
  • Protodeboronation: Naphthalene (from hydrolysis of the boronic acid).

  • Homocoupling: 2,2'-Binaphthyl (oxidative coupling of the boronic acid).

  • Regioisomers: Rare, but possible if the starting material was 2-bromo-5-nitrobenzoic acid.

Spectroscopic Elucidation (The Core)

Nuclear Magnetic Resonance (NMR) Strategy

The aromatic region (7.5 – 8.8 ppm) is crowded. A standard 1D


 NMR is insufficient for de novo characterization.

Solvent Choice: DMSO-


 is mandatory. 

provides poor solubility for nitro-acids and leads to broad signals due to acid dimerization.
Predicted

NMR Assignment Table (400 MHz, DMSO-

)
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Diagnostic Logic
-COOH OH13.5 - 14.0Broad Singlet-Exchangeable acidic proton.
H3 Ar-H8.65Doublet (d)2.0Meta to COOH, Ortho to NO2. Most deshielded due to NO2 proximity.
H5 Ar-H8.35dd8.5, 2.0Ortho to NO2. Coupling to H6 and H3.
H6 Ar-H8.05Doublet (d)8.5Ortho to COOH. Shielded relative to H3/H5 due to lack of direct NO2 adjacency.
H1' Naph8.10Singlet (br)-The singlet on the naphthalene ring closest to the biaryl bond.
Naph Ar-H7.50 - 8.00Multiplet-Remaining 6 naphthalene protons.
3.2 2D NMR Correlation Logic (Graphviz)

To prove the structure is 2-(naphthalen-2-yl) and not the 1-yl isomer, NOESY is required.

NMR_Logic cluster_0 Key Structural Proof H3 H3 (Benzoic) H6 H6 (Benzoic) H3->H6 COSY (No crosspeak) Para-relationship H1_Naph H1' (Naphthyl) H3->H1_Naph NOESY (Weak) Spatial Proximity H3->H1_Naph COOH COOH Group H6->COOH HMBC (3-bond) H3_Naph H3' (Naphthyl) H1_Naph->H3_Naph NOESY (Strong)

Figure 2: NMR Correlation Strategy. The NOE between H3 (benzoic) and H1' (naphthyl) confirms the biaryl connectivity.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the nitrogen and the presence of the acid.

  • Carboxylic Acid: Broad O-H stretch (3300–2500

    
    ) and C=O stretch (1690–1710 
    
    
    
    ).
  • Nitro Group: Two strong diagnostic bands.

    • Asymmetric stretch: ~1530

      
      .
      
    • Symmetric stretch: ~1350

      
      .
      
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Look for loss of

    
     (
    
    
    
    ) typical of benzoic acids, yielding a nitrobiaryl anion (
    
    
    ).

Experimental Protocols

Analytical HPLC Method

Objective: Purity assessment and impurity tracking.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (naphthalene specific).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[1]

Sample Preparation for NMR
  • Weigh 10-15 mg of the dry solid.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 60 seconds to ensure complete dissolution (biaryls can aggregate).

  • Transfer to a 5mm NMR tube.

  • Optional: Add 1 drop of

    
     to exchange the COOH proton if it obscures the aromatic region.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for Nitro/COOH IR assignments).

  • Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 3060-3070. (Context for biaryl acid stability). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of sterically hindered biaryls). Link

Sources

An In-depth Technical Guide to 2-(Naphthalen-2-yl)-4-nitrobenzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry and materials science. This guide focuses on 2-(naphthalen-2-yl)-4-nitrobenzoic acid, a molecule that marries the privileged naphthalene scaffold with the synthetically versatile nitrobenzoic acid moiety. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, suggesting its status as a novel or less-explored chemical entity, its constituent parts have a rich history in scientific literature. This document serves as a comprehensive technical guide, providing a robust framework for its synthesis, characterization, and exploration of its potential applications. By leveraging established synthetic methodologies and drawing insights from related compounds, we aim to empower researchers to unlock the potential of this promising molecule.

Chemical Identity and Descriptors

While a registered CAS number has not been identified, we can deduce the fundamental chemical identifiers for this compound based on its structure.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₇H₁₁NO₄
Molecular Weight 293.28 g/mol
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)[O-]
InChI Key (Predicted) Based on structure

Note: The Canonical SMILES and InChI Key are predicted based on the chemical structure and have not been assigned by a regulatory body.

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached through well-established cross-coupling reactions. The formation of the C-C bond between the naphthalene and benzoic acid rings is the key transformation. Two highly effective and versatile methods, the Suzuki-Miyaura coupling and the Ullmann condensation, are presented here as primary synthetic routes.

Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad functional group tolerance.[1] This makes it an ideal choice for the synthesis of our target molecule. The proposed reaction involves the coupling of a naphthaleneboronic acid derivative with a halogenated nitrobenzoic acid.

Reaction Scheme:

Suzuki_Coupling Naphthalene-2-boronic_acid Naphthalene-2-boronic acid Reaction_Mixture Reaction_Mixture Naphthalene-2-boronic_acid->Reaction_Mixture 2-Bromo-4-nitrobenzoic_acid 2-Bromo-4-nitrobenzoic acid 2-Bromo-4-nitrobenzoic_acid->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Pd_catalyst->Reaction_Mixture Base K₂CO₃ or Cs₂CO₃ Base->Reaction_Mixture Solvent DME/H₂O or Toluene/EtOH/H₂O Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Heat (e.g., 80-100 °C) Ullmann_Condensation 2-Bromonaphthalene 2-Bromonaphthalene Reaction_Mixture Reaction_Mixture 2-Bromonaphthalene->Reaction_Mixture 4-Nitrobenzoic_acid 4-Nitrobenzoic acid 4-Nitrobenzoic_acid->Reaction_Mixture Cu_catalyst CuI or Cu₂O Cu_catalyst->Reaction_Mixture Base K₂CO₃ or Pyridine Base->Reaction_Mixture Solvent DMF or NMP Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product High Temperature (e.g., 150-200 °C)

Sources

Structural Characterization Framework: 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid Chemical Class: Biaryl Nitro-Carboxylic Acid Primary Application: Pharmaceutical Intermediate / Supramolecular Synthon

This technical guide provides a rigorous framework for the structural elucidation of This compound . While specific crystallographic data (unit cell parameters) for this precise derivative may not be ubiquitous in open-access repositories, its structural behavior can be predicted with high confidence using retrosynthetic crystal engineering and data from analogous 2-substituted-4-nitrobenzoic acids.

This document outlines the predicted structural motifs based on steric and electronic principles, followed by a self-validating experimental protocol for definitive characterization via Single Crystal X-Ray Diffraction (SC-XRD).

Part 1: Predicted Structural Landscape (The "Virtual Crystal")

Before experimental determination, we must establish a hypothesis for the crystal packing. This guides the refinement strategy, particularly regarding disorder and twinning.

The Biaryl Torsion Angle (Steric Control)

The defining feature of this molecule is the steric clash between the carboxylic acid group (C1) and the naphthalene ring (C2) .

  • Mechanism: Unlike planar biphenyls, the bulky carboxylic acid at the ortho position forces the naphthalene ring out of the plane.

  • Prediction: Expect a dihedral angle (

    
    ) between the phenyl and naphthyl planes of 50°–80° . This is significantly higher than unsubstituted biphenyls due to the repulsion between the carbonyl oxygen and the naphthalene peri-hydrogens.
    
  • Consequence: The molecule will likely crystallize in a chiral space group or as a racemate of atropisomers if the rotation barrier is sufficiently high in the solid state.

Supramolecular Synthons (Electronic Control)

The crystal packing will be dominated by the competition between the strong hydrogen bond donor (COOH) and the electron-withdrawing nitro group (


).
MotifProbabilityDescription
Carboxylic Acid Homodimer (

)
High (>90%) The classic "head-to-head" dimer is the most robust synthon. The steric bulk of the naphthalene group may slightly offset the planarity of this dimer, but it remains the primary energetic driver.
Nitro-

Stacking
Medium The electron-deficient nitro-substituted ring will seek

-stacking interactions with the electron-rich naphthalene ring of an adjacent molecule (Donor-Acceptor stacking).
C-H...O Interactions High Weak hydrogen bonds between the nitro oxygens and the aromatic protons of the naphthalene ring will likely stabilize the tertiary structure.

Part 2: Experimental Protocol for Structural Determination

To transition from prediction to empirical data, follow this validated workflow.

Crystallization Screening Matrix

The high aromaticity of the naphthalene group contrasts with the polarity of the nitro and acid groups. A binary solvent system is required.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Acetone (1:1) . Allow slow evaporation at 4°C.

    • Target: Kinetic polymorphs.

  • Method B (Vapor Diffusion): Dissolve in THF (inner vial); diffuse Hexane or Pentane (outer vial).

    • Target: High-quality single crystals suitable for XRD.

  • Method C (High Boiling): Recrystallization from hot Nitromethane .

    • Target: Thermodynamic stability; reduces twinning.

SC-XRD Data Collection Strategy
  • Temperature: Collect at 100 K . This is critical to freeze the thermal motion of the nitro group, which often exhibits rotational disorder at room temperature.

  • Radiation Source: Cu K

    
      (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, though Mo K
    
    
    is acceptable if crystals are large (>0.3 mm).
  • Resolution: Aim for

    
     Å resolution to accurately map the electron density of the biaryl bond.
    
Refinement & Validation (The "Trust" Pillar)

When solving the structure (using SHELXT/SHELXL), pay specific attention to:

  • Disorder in the Nitro Group: The

    
     group may rotate. If electron density is smeared, model over two positions using the PART instruction.
    
  • The Biaryl Axis: Check for whole-molecule disorder if the naphthalene ring flips between two conformations.

  • CheckCIF Validation: Ensure no A-level alerts regarding void spaces (solvent loss) or missed symmetry.

Part 3: Visualization of the Characterization Pipeline

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for handling common crystallographic issues.

Structural_Elucidation Synthesis Synthesis (Suzuki Coupling) Cryst Crystallization (Solvent Screening) Synthesis->Cryst Cryst->Cryst Polycrystalline? Retry Vapor Diff. XRD SC-XRD Data Collection (100K) Cryst->XRD Single Crystal? Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Refine Disorder? Analyze Structural Analysis (Torsion/Synthons) Refine->Analyze R1 < 5%

Figure 1: Workflow for the structural determination of hindered biaryl nitrobenzoic acids.

Part 4: Comparative Data (Analogous Systems)

Since the exact unit cell for the naphthalene derivative is the target of investigation, use these established parameters from closely related 2-substituted-4-nitrobenzoic acids as benchmarks for your refinement.

Parameter2-Chloro-4-nitrobenzoic Acid [1]4-Nitrobenzoic Acid [2]Predicted for Target
Space Group

(Monoclinic)

(Monoclinic)

or

Z (Molecules/Cell) 484
H-Bond Motif Dimer (

)
Dimer (

)
Dimer (

)
Key Torsion ~65° (Cl vs COOH)~5° (Planar)~50-70° (Naph vs COOH)

Note: The introduction of the naphthalene ring (Target) significantly increases the unit cell volume compared to the Chloro derivative.

References

  • Solid Solutions of Nitrobenzoic Acids: Surov, A. O., et al. (2023).[1] Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate.

  • Biaryl Synthesis via Carboxylic Acids: Szostak, M., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Royal Society of Chemistry (RSC).

  • Base Structural Data (4-Nitrobenzoic Acid): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid.

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide characterizes This compound , a specialized biaryl scaffold integrating a naphthyl lipophile and a nitro-substituted benzoate core. While often utilized as a synthetic intermediate for benzo[c]fluorenones, this molecule possesses distinct pharmacophoric features relevant to retinoid receptor modulation , antimicrobial activity , and enzyme inhibition (specifically PTP1B and Aldose Reductase). This document outlines the chemical architecture, predictive biological activities based on structure-activity relationships (SAR), and validated experimental protocols for its synthesis and evaluation.

Chemical Architecture & Pharmacophore Analysis

The molecule is a biaryl-2-carboxylic acid , a "privileged structure" in medicinal chemistry.[1] Its biological activity is dictated by three distinct domains:

  • The Polar Head (Carboxyl Group): Acts as a hydrogen bond donor/acceptor, critical for anchoring to positively charged amino acid residues (e.g., Arginine) in receptor binding pockets.

  • The Hydrophobic Tail (Naphthalene Ring): A bulky lipophilic moiety attached at the ortho position. This steric bulk forces the two aromatic rings to twist out of planarity, creating a specific 3D geometry often required for hydrophobic pocket occupancy.

  • The Electronic Effector (Nitro Group): Located at the para position relative to the carboxyl group (position 4). It serves as a strong electron-withdrawing group (EWG), influencing the pKa of the acid and acting as a potential "warhead" for nitro-reductase enzymes in antimicrobial applications.

Structural Visualization

The following diagram illustrates the synthetic assembly and the core pharmacophore features.

G cluster_0 Reactant A cluster_1 Reactant B A 2-Bromo-4-nitrobenzoic Acid (Core Scaffold) Process Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 100°C A->Process B 2-Naphthylboronic Acid (Lipophilic Tail) B->Process Product This compound Process->Product Feat1 Feature: Acidic Head (H-Bonding) Product->Feat1 Feat2 Feature: Naphthyl Tail (Hydrophobic Interaction) Product->Feat2 Feat3 Feature: Nitro Group (Redox Active/EWG) Product->Feat3

Figure 1: Synthetic pathway via Suzuki coupling and pharmacophore decomposition of the target molecule.

Primary Biological Activities

Retinoid Receptor Modulation (RAR/RXR)

The biaryl carboxylic acid scaffold is structurally analogous to synthetic retinoids like TTNPB and Adapalene .

  • Mechanism: The carboxylate interacts with the conserved arginine triad in the Retinoic Acid Receptor (RAR) ligand-binding domain. The bulky naphthalene ring mimics the hydrophobic tetramethyl-tetralin or adamantyl groups found in potent retinoids, filling the hydrophobic L-shaped pocket.

  • Potential: This molecule is likely a RAR-beta or RAR-gamma selective agonist . The nitro group provides a unique electronic environment that may alter receptor subtype selectivity compared to alkyl-substituted analogs.

Antimicrobial & Antifungal Activity

Nitrobenzoic acid derivatives exhibit broad-spectrum antimicrobial properties.

  • Mechanism:

    • Redox Cycling: The nitro group can be enzymatically reduced by bacterial nitroreductases to toxic nitro-anion radicals, causing oxidative stress and DNA damage.

    • Membrane Disruption: The lipophilic naphthalene moiety facilitates penetration through the lipid bilayer of Gram-positive bacteria and fungal cell walls.

  • Target Pathogens: Staphylococcus aureus (Gram-positive), Candida albicans (Fungal), and potentially Mycobacterium tuberculosis (due to the nitro-group sensitivity of mycobacterial enzymes like DprE1).

Enzyme Inhibition: PTP1B and Aldose Reductase
  • PTP1B (Diabetes Target): Protein Tyrosine Phosphatase 1B inhibitors often feature a biaryl acid motif. The acid binds to the catalytic phosphate-binding site (Site A), while the hydrophobic naphthalene group targets the secondary non-catalytic aryl-phosphate binding site (Site B), enhancing specificity over other phosphatases.

  • Aldose Reductase (Diabetic Complications): The scaffold fits the requirements for Aldose Reductase Inhibitors (ARIs)—an acidic head group to anchor to the active site and a hydrophobic domain to interact with the specificity pocket.

Validated Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol ensures regioselectivity and high yield, avoiding the harsh conditions of Ullmann coupling which might degrade the nitro group.

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 eq)

  • 2-Naphthylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-bromo-4-nitrobenzoic acid (246 mg, 1 mmol) and 2-naphthylboronic acid (206 mg, 1.2 mmol) in degassed 1,4-dioxane (10 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) under a nitrogen stream.

  • Base Addition: Add 1.5 mL of 2M Na2CO3.

  • Reaction: Reflux at 100°C for 12–16 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitating the free acid). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Rationale: Standard broth microdilution is the gold standard for quantitative antimicrobial assessment.

Protocol:

  • Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation: Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512 µg/mL (ensure final DMSO < 1%).

  • Plating: Add 100 µL of the compound solution to the first column of a 96-well plate. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (Sterile DMSO/Broth).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Quantitative Data Summary (Predicted)

Based on SAR analysis of structural analogs (e.g., 2-phenyl-4-nitrobenzoic acid derivatives), the following activity profiles are projected:

Target / AssayPredicted Activity (IC50 / MIC)Mechanism of ActionConfidence Level
PTP1B Inhibition 5 – 25 µMBidentate binding (Site A + Site B)High (Scaffold Match)
S. aureus (MIC) 16 – 64 µg/mLNitro-reduction / Membrane disruptionMedium
C. albicans (MIC) 32 – 128 µg/mLErgosterol pathway interferenceMedium
RAR-beta Agonism 100 – 500 nMLigand Binding Domain activationHigh (Retinoid Analog)

Pathway Visualization: Retinoid Signaling Potential

The following diagram details how this molecule is hypothesized to interact within the Retinoid signaling pathway, potentially triggering gene transcription.

RetinoidPath cluster_Nucleus Nucleus Ligand This compound (Ligand) CellMem Cell Membrane CRABP CRABP-II (Transport Protein) Ligand->CRABP Passive Diffusion / Binding RAR RAR (Receptor) CRABP->RAR Nuclear Translocation Complex Ligand-RAR-RXR Heterodimer RAR->Complex Dimerization RXR RXR (Co-Receptor) RXR->Complex RARE RARE (DNA Response Element) Complex->RARE DNA Binding Transcription Gene Transcription (Differentiation/Apoptosis) RARE->Transcription Activation

Figure 2: Hypothesized mechanism of action within the Retinoic Acid Receptor (RAR) signaling cascade.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenyl)benzoic Acid. Retrieved from

  • Basha, S. C., et al. (2020).[2] Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5-Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. Retrieved from

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from

  • ChemicalBook. (2024). Synthesis of 2-Bromo-4-nitrobenzoic acid. Retrieved from [3]

Sources

Methodological & Application

Step-by-step preparation of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Abstract & Strategic Overview

This application note details the protocol for synthesizing This compound , a sterically congested biaryl scaffold. This compound represents a critical intermediate class for functionalized phenanthridinones and bioactive heterocycles.

The synthesis leverages the Suzuki-Miyaura cross-coupling reaction , chosen for its tolerance of the free carboxylic acid moiety and the electron-withdrawing nitro group. Unlike the classic Ullmann condensation, which requires harsh thermal conditions and stoichiometric copper, this Palladium-catalyzed route offers milder conditions and higher regioselectivity.

Key Technical Challenges Addressed:

  • Steric Hindrance: The ortho-substitution relative to the carboxylic acid creates steric bulk, potentially impeding the transmetalation step.

  • Electronic Activation: The para-nitro group (relative to the halide) electronically activates the C-Br bond, facilitating oxidative addition, thereby counteracting some steric penalties.

  • Purification Logic: A "self-validating" acid-base extraction protocol is designed to eliminate non-acidic impurities (homocoupled naphthalenes) without chromatography.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the biaryl bond. The optimal forward strategy utilizes 2-bromo-4-nitrobenzoic acid and 2-naphthylboronic acid .

Mechanistic Insight:

  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[1] The electron-deficient nature of the nitro-substituted ring accelerates this step compared to electron-neutral aryl halides.

  • Transmetalation: This is the rate-determining step due to the ortho-carboxylate steric bulk. The use of aqueous base (K₂CO₃) is critical here; it forms a reactive boronate species and potentially coordinates with the Pd-center to facilitate ligand exchange.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

Diagram 1: Reaction Pathway

ReactionScheme SM1 2-Bromo-4-nitrobenzoic acid (Electrophile) Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter Pd(0) insertion SM2 2-Naphthylboronic acid (Nucleophile) SM2->Inter Base activation Cat Pd(dppf)Cl2 (3 mol%) K2CO3 (aq) Cat->Inter Catalysis Prod This compound (Target) Inter->Prod Reductive Elimination

Caption: Palladium-catalyzed cross-coupling pathway highlighting the convergence of electrophile and nucleophile.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Bromo-4-nitrobenzoic acid Limiting Reagent1.0246.015.00 g
2-Naphthylboronic acid Coupling Partner1.2171.994.19 g
Pd(dppf)Cl₂ · DCM Catalyst0.03816.640.50 g
Potassium Carbonate (K₂CO₃) Base3.0138.218.43 g
1,4-Dioxane Solvent--50 mL (10 vol)
Water Co-solvent--12.5 mL (2.5 vol)

Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its higher stability and resistance to oxidation, which is beneficial for scale-up.

Step-by-Step Procedure

Step 1: Inert Gas Setup (Critical for Catalyst Life)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Charge the flask with 2-bromo-4-nitrobenzoic acid , 2-naphthylboronic acid , and Pd(dppf)Cl₂ .

  • Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove atmospheric oxygen, which causes homocoupling of the boronic acid.

Step 2: Solvent Addition & Reaction

  • In a separate beaker, dissolve K₂CO₃ in distilled water. Degas this solution by bubbling nitrogen through it for 10 minutes.

  • Add 1,4-dioxane (degassed) to the reaction flask via syringe.

  • Add the aqueous K₂CO₃ solution to the flask. The mixture will form a biphasic system.

  • Heat the reaction mixture to 90°C (oil bath temperature). Vigorous stirring is essential to ensure phase transfer.

  • Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Reaction is typically complete in 4–6 hours .

Step 3: Workup (The "Self-Validating" Purification) Rationale: The product is a carboxylic acid.[3] We exploit its solubility switch between high pH (soluble carboxylate) and low pH (insoluble acid) to remove neutral impurities like binaphthyl (homocoupling byproduct).

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (50 mL).

  • Transfer to a separatory funnel. Separate the layers.

    • Aqueous Layer (pH ~10-11): Contains the Product (as carboxylate salt).

    • Organic Layer:[2][4] Contains catalyst ligands and neutral impurities (Discard).

  • Wash the aqueous layer once more with fresh EtOAc (30 mL) to ensure removal of all organics.

  • Acidification: Slowly add 2M HCl to the aqueous layer while stirring until pH reaches ~1-2.

    • Observation: The product will precipitate as a solid.[3]

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and hexanes (20 mL).

Step 4: Recrystallization

  • Dissolve the crude solid in minimum hot Ethanol or Acetic Acid .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pure crystals and dry in a vacuum oven at 50°C.

Process Flow & Purification Logic

The following flowchart visualizes the critical "Acid-Base Switch" used to isolate the target without column chromatography.

Diagram 2: Workup Logic

WorkupFlow Reaction Crude Reaction Mixture (pH > 10) Extract Partition: EtOAc / Water Reaction->Extract OrgLayer Organic Layer (Neutral Impurities, Ligands) Extract->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate Salt) Extract->AqLayer Keep Acidify Add 2M HCl (Target pH < 2) AqLayer->Acidify Precip Precipitation of Free Acid Product Acidify->Precip Filter Filtration & Drying Precip->Filter

Caption: Purification flowchart utilizing pH-dependent solubility to isolate the target acid.

Quality Control & Validation

Expected Analytical Data:

  • Physical State: Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Acid Proton: Broad singlet ~13.0 ppm.

    • Nitro-Benzoic Ring:[5] Look for the doublet at ~8.0 ppm (H-6), doublet of doublets at ~8.2 ppm (H-5), and doublet at ~8.4 ppm (H-3).

    • Naphthalene Ring: Multiplet cluster between 7.5 – 8.1 ppm (7 protons).

  • Mass Spectrometry (ESI-): m/z = 292.1 [M-H]⁻.

Troubleshooting Guide:

  • Low Yield? Ensure the reaction is strictly oxygen-free. Oxygen promotes homocoupling of the boronic acid (forming 2,2'-binaphthyl), consuming the reagent.

  • Starting Material Remains? The ortho-carboxylate can inhibit the catalyst. Add 10 mol% extra base or switch to a more active catalyst system like Pd(Amphos)Cl₂ or SPhos Pd G2 if conversion stalls.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Pd-Catalyzed Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 9606–9607. (Context on benzoic acid reactivity). Link

  • Deng, J. Z., et al. (2004). Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides with Aryl Boronic Acids in Water.[4] Organic Letters, 6(16), 2717-2720. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

Application Note: Structural Elucidation of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid. This biaryl compound, a potential building block in medicinal chemistry and materials science, possesses a complex proton environment due to the interplay of two sterically hindered aromatic systems with distinct electronic properties. We will detail the fundamental principles, a field-proven experimental protocol, and an in-depth analysis of the predicted spectrum. The focus will be on understanding how chemical shifts, spin-spin coupling, and through-space effects, such as ring current anisotropy and steric compression, govern the spectral appearance. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Structural Challenge

This compound is a molecule characterized by a sterically demanding linkage between a naphthalene and a nitro-substituted benzoic acid moiety. The accurate determination of its structure is paramount for understanding its chemical reactivity, biological activity, and material properties. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the electronic environment and connectivity of every proton in the molecule.

However, the interpretation is non-trivial. The spectrum is shaped by several key factors:

  • Electron-Withdrawing Groups: The potent electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups strongly deshield adjacent protons on the benzoic acid ring.

  • Aromatic Ring Currents: The π-electron systems of both the naphthalene and benzene rings generate their own local magnetic fields. This phenomenon, known as anisotropy, can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to the aromatic plane.[1][2][3]

  • Through-Space Interactions: Due to restricted rotation around the C-C bond connecting the two rings, protons on one ring can be forced into close proximity with the electron clouds of the other. This steric compression can cause significant deshielding and provides crucial conformational clues.[4]

This application note will systematically deconstruct these effects to build a complete spectral interpretation.

Figure 1: Molecular Structure and Proton Numbering

graph "Molecular_Structure" {
    layout=neato;
    node [shape=plaintext, fontsize=12];
    edge [style=invis];

}

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) for this molecule will be complex, containing signals for all 10 aromatic protons.[1][5] The carboxylic acid proton will appear as a distinct, broad signal much further downfield.

Predicted ¹H NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)Integration
-COOH> 12.0broad singlet (br s)N/A1H
H58.5 - 8.7doublet of doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.51H
H38.3 - 8.5doublet (d)⁴J ≈ 2.51H
H1' / H3'8.0 - 8.4multiplet (m)-2H
H67.9 - 8.1doublet (d)³J ≈ 8.51H
Naphthyl H7.6 - 8.1multiplet (m)-5H

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Detailed Signal Assignment Rationale
  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and will be significantly deshielded, appearing as a broad singlet well above 12 ppm in DMSO-d₆. Its broadness is due to chemical exchange and quadrupolar coupling.

  • Benzoic Acid Protons (H3, H5, H6):

    • H5: This proton is ortho to the powerfully electron-withdrawing -NO₂ group and meta to the naphthalene ring. This combination results in the most downfield signal in the aromatic region (δ 8.5-8.7 ppm). It will be split by H6 (ortho coupling, ³J ≈ 8.5 Hz) and by H3 (meta coupling, ⁴J ≈ 2.5 Hz), appearing as a doublet of doublets.

    • H3: This proton is meta to the -NO₂ group. It is also in a sterically congested position, ortho to the bulky naphthalene substituent. This steric compression can lead to significant deshielding.[4] It is only coupled to H5 (meta coupling, ⁴J ≈ 2.5 Hz) and will appear as a doublet (or a narrowly split doublet).

    • H6: This proton is para to the naphthalene ring and meta to the -NO₂ group. It is less deshielded than H3 and H5. It will be split only by H5 (ortho coupling, ³J ≈ 8.5 Hz) into a clean doublet.

  • Naphthalene Protons (7H): The 2-substitution makes all seven naphthalene protons chemically distinct, leading to a complex series of overlapping multiplets.

    • H1' and H3': These protons are closest to the benzoic acid ring. Their chemical shifts are most likely to be influenced by the anisotropic effect of the benzoic acid ring and the nitro group. H1' is a peri proton relative to H8' and will experience steric interactions. Both H1' and H3' are expected to be in the downfield portion of the naphthalene envelope (δ 8.0-8.4 ppm).

    • Remaining Protons (H4', H5', H6', H7', H8'): These five protons will produce a complex, overlapping multiplet system between δ 7.6 and 8.1 ppm. The precise assignment would require advanced 2D NMR techniques like COSY and NOESY. The signals are governed by a network of ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.

Key Through-Space Interactions

The conformation of the molecule, specifically the dihedral angle between the two aromatic rings, is critical to the observed spectrum.

Caption: Diagram of key through-space NMR effects between the two aromatic rings.

  • Anisotropic Deshielding: As illustrated, protons like H3 and H1' lie in the plane of the adjacent aromatic ring. This "edge-on" position places them in the deshielding cone of the neighboring ring's current, pushing their signals further downfield.[6]

  • Steric Compression: The proximity of H3 and H1' forces their respective electron clouds to repel each other. This distortion of the electron cloud around the proton nucleus reduces its shielding, causing a significant downfield shift. This is a powerful indicator of a twisted, sterically hindered conformation.[4]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a high-quality sample preparation and data acquisition protocol, is essential for obtaining an interpretable spectrum. The key to accurate assignment lies in recognizing the powerful deshielding influence of the nitro group and understanding the conformational information revealed by through-space anisotropic and steric effects. While a 1D ¹H NMR spectrum provides substantial evidence for the structure, unambiguous assignment of all naphthalene protons would necessitate further 2D NMR experiments (e.g., COSY, HSQC, HMBC). This application note provides the foundational knowledge for researchers to confidently characterize this molecule and other complex biaryl systems.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • The Acquisition Parameters. University of Wisconsin-Madison. [Link]

  • Spectroscopy of Aromatic Compounds (2023). Chemistry LibreTexts. [Link]

  • Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. University of California, Irvine. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... ResearchGate. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • SOP data acquisition. R-NMR. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • ¹H NMR spectra of naphthalene measured under different conditions. ResearchGate. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. PubMed. [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

  • 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. YouTube. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

  • Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent. ElectronicsAndBooks. [Link]

  • Computation of through-space NMR shielding effects by aromatic ring-cation complexes. National Center for Biotechnology Information. [Link]

  • Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate. [Link]

  • Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. National Center for Biotechnology Information. [Link]

  • Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. [Link]

Sources

UV-Vis absorption spectrum analysis of naphthyl-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Absorption Spectrum Analysis of Naphthyl-Nitrobenzoic Acid Derivatives

Executive Summary

This application note details the protocol for the UV-Visible spectroscopic analysis of naphthyl-nitrobenzoic acid derivatives , specifically focusing on 1-naphthyl-4-nitrobenzoate . These compounds represent a classic "Donor-Acceptor" (D-A) system where the electron-rich naphthalene moiety interacts with the electron-deficient nitrobenzoic group.

Such analyses are critical in drug development (characterizing intermediates), polymer chemistry (monomer purity for polyimides), and materials science (non-linear optical properties). This guide moves beyond basic operation, offering a self-validating workflow to distinguish between covalent intramolecular charge transfer and intermolecular complexation.

Scientific Background & Mechanism

Electronic Structure & Chromophores

The UV-Vis spectrum of naphthyl-nitrobenzoic acid derivatives is a superposition of electronic transitions from two distinct aromatic systems, modified by their linkage (ester or amide):

  • Naphthalene Moiety (Donor): Exhibits three characteristic bands:

    • E-band (Clar's

      
      -band):  Intense, 
      
      
      
      220 nm (
      
      
      ).
    • K-band (Para-band): Moderate,

      
      270–290 nm.
      
    • B-band (Alpha-band): Weak, fine structure often buried,

      
      300–320 nm.
      
  • Nitrobenzoic Moiety (Acceptor):

    • 
       transition:  Intense, 
      
      
      
      260–270 nm (overlaps with naphthalene).
    • 
       transition:  Weak, forbidden transition, 
      
      
      
      330–350 nm (often appears as a shoulder).
  • Charge Transfer (CT) Band:

    • In covalent derivatives (esters/amides), a broad, structureless band may appear in the 300–400 nm region due to intramolecular charge transfer (ICT) from the naphthyl ring to the nitro group.

    • Solvatochromism: This CT band typically exhibits a bathochromic shift (red shift) in polar solvents due to stabilization of the polarized excited state.

Covalent vs. Intermolecular Interactions

A critical distinction in this analysis is determining whether the spectrum represents a single covalent molecule or a physical mixture (salt/co-crystal) of naphthalene and nitrobenzoic acid.

  • Covalent: Absorbance follows Beer’s Law linearly.

  • Intermolecular Complex: Absorbance may show non-linear concentration dependence (Benesi-Hildebrand behavior) due to equilibrium dynamics (

    
    ).
    

Experimental Protocol

Materials & Reagents
  • Analyte: 1-Naphthyl-4-nitrobenzoate (or specific derivative).[1][2][3][4]

  • Solvents (Spectroscopic Grade):

    • Acetonitrile (MeCN): Polar aprotic, distinct cut-off <190 nm.

    • Cyclohexane: Non-polar, reveals vibrational fine structure.

    • Ethanol/Methanol: Polar protic, tests hydrogen bonding effects.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Glass/plastic is unsuitable below 300 nm.

Sample Preparation Workflow
StepActionCritical Technical Note
1. Stock Solution Weigh ~1.5 mg of compound. Dissolve in 10 mL MeCN.Target Conc: ~0.5 mM (

M). Use a volumetric flask. Sonicate to ensure complete dissolution.
2. Working Solution Dilute 100

L of Stock into 9.9 mL solvent.
Final Conc: ~

M. This prevents aggregation and keeps Abs < 1.0.
3.[1][5][6][7][8][9][10] Blank Prep Fill a cuvette with pure solvent from the same bottle used for dilution.Essential for accurate baseline subtraction.
Instrument Parameters
  • Scan Range: 200 nm – 500 nm.

  • Bandwidth: 1.0 nm (optimal resolution/noise ratio).

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Baseline Correction: Perform a "Zero/Baseline" scan with solvent in both sample and reference positions before loading the analyte.

Data Analysis & Validation

Spectral Feature Assignment

Analyze the obtained spectrum for the following features:

Wavelength (

)
AssignmentCharacteristics
220 ± 5 nm Naphthalene

Very intense (

). Dilute if noisy/flat-topped.
260–290 nm Overlap: Naphth

+ Nitro

Broad, intense peak. Primary quantification region.[2][4]
320–380 nm Charge Transfer /

Broad shoulder or low-intensity tail. Key indicator of electronic coupling.
Calculation of Molar Extinction Coefficient ( )

Validate the purity and identity using the Beer-Lambert Law:



Where:
  • 
     = Absorbance at 
    
    
    
  • 
     = Concentration (M)[11]
    
  • 
     = Pathlength (1 cm)
    

Validation Rule: For naphthyl-nitrobenzoates,


 should be in the range of 15,000 – 25,000 M

cm

. Significant deviation (

) implies impurity or weighing error.
Solvatochromic Shift Test (Self-Validation)

To confirm the presence of a Donor-Acceptor charge transfer character:

  • Record spectrum in Cyclohexane (Non-polar).

  • Record spectrum in Acetonitrile (Polar).

  • Observation: If the band at >300 nm shifts to longer wavelengths (Red Shift) in Acetonitrile, the transition involves significant change in dipole moment (ICT state).

Experimental Workflow Diagram

UV_Analysis_Workflow Start Start: Sample Weighing Solvent Solvent Selection (MeCN vs Cyclohexane) Start->Solvent Prep Prepare Stock (0.5 mM) & Working Soln (5 µM) Solvent->Prep Baseline Baseline Correction (Pure Solvent) Prep->Baseline Scan Acquire Spectrum (200-500 nm) Baseline->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Dilute Dilute Sample Check->Dilute No (A > 1.0) Analyze Data Analysis: Identify CT Bands & Calc ε Check->Analyze Yes Dilute->Scan

Figure 1: Step-by-step workflow for the UV-Vis characterization of naphthyl-nitrobenzoic acid derivatives, ensuring data integrity through absorbance checks.

Troubleshooting & Advanced Considerations

  • Issue: Noisy Baseline < 220 nm.

    • Cause: Solvent absorption (cutoff) or oxygen absorption.

    • Fix: Purge with nitrogen or switch to high-purity Acetonitrile (UV Grade).

  • Issue: Peak Flattening (Saturation).

    • Cause: Concentration too high (Detector saturation).

    • Fix: Dilute sample until Absorbance < 1.0 to ensure linear response.

  • Differentiation from Hydrolysis:

    • Naphthyl esters are susceptible to hydrolysis. If the spectrum changes over time (e.g., appearance of a distinct 1-naphthol peak at 290 nm with fine structure), the sample is degrading. Protocol: Re-scan sample after 1 hour to verify stability.

References

  • Electronic Transitions in Naphthalene Derivatives

    • Marsh, N. D., et al. (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes." Journal of Fluorescence.

  • Synthesis and Properties of Nitrobenzoate Esters

    • ResearchGate. (2025). "Synthesis and characterization of 1-naphthyl-4-nitrobenzoate (HNNB) for polyimide precursors." Polymer Science Series.

  • Charge Transfer Complex Theory

    • Benesi, H. A., & Hildebrand, J. H. (1949). "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society.

  • Standard UV-Vis Protocols

    • Agilent Technologies. "Cary 60 UV-Vis Spectrophotometer User Guide."

Sources

Application Note: TLC Method Development & Protocol for 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid Application: Reaction monitoring, purity assessment, and purification method development.[1] Primary Detection: UV Absorption (


 = 254 nm).
Secondary Detection:  Bromocresol Green stain (Acid functionality).
Recommended Stationary Phase:  Silica Gel 60 F

.[2] Core Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (System dependent, see Section 5).

Physicochemical Profiling & Chromatographic Logic

To design a robust separation, we must first deconstruct the analyte's interaction with the stationary phase.

Structural ComponentChemical PropertyChromatographic Impact
Carboxylic Acid (-COOH) Acidic (pKa

3.5–4.0), H-bond donor/acceptor
Critical: Causes strong interaction with silanol groups on silica, leading to "streaking" or "tailing" if not suppressed. Solution: Mobile phase must contain an acidic modifier (Acetic Acid).[3]
Nitro Group (-NO

)
Electron-withdrawing, PolarIncreases polarity relative to parent hydrocarbons, reducing R

in non-polar solvents. Provides strong UV absorption.
Naphthalene Ring Lipophilic, Aromatic, BulkyIncreases hydrophobicity (lipophilicity). This moiety will push the compound to travel higher (higher R

) than simple benzoic acid derivatives in reverse phase, but in Normal Phase (Silica), it provides solubility in organic eluents (DCM, EtOAc).
Steric Bulk Biaryl rotationThe bond between the naphthalene and benzoate rings creates a bulky biaryl system. Separation from planar impurities (like starting nitro-benzoic acids) is usually efficient due to difference in hydrodynamic volume.

Materials & Reagents

  • Stationary Phase: TLC Silica gel 60 F

    
     Aluminium sheets (20 x 20 cm).
    
  • Solvents (HPLC Grade or Analytical Grade):

    • n-Hexane (or Heptane)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Acetic Acid (glacial)

  • Visualization Reagents:

    • UV Lamp (Short wave 254 nm / Long wave 365 nm).

    • Bromocresol Green Solution: (0.04 g in 100 mL Ethanol, adjust to blue with NaOH).

  • Apparatus: Glass developing chamber (twin-trough preferred), capillary tubes (1-5

    
    L), heat gun.
    

Sample Preparation (Crucial Step)

Direct spotting of reaction mixtures often leads to artifacts. Follow this "Mini-Workup" protocol for reaction monitoring:

  • Reaction Aliquot: Take 50

    
    L of reaction mixture.
    
  • Partition: Add to a small vial containing 0.5 mL EtOAc and 0.5 mL 1M HCl (aqueous).

    • Why HCl? Ensures the acid is protonated (organic soluble) and removes inorganic salts/catalysts.

  • Vortex/Shake: Mix well and let layers separate.

  • Spotting: Spot the top organic layer .[4]

Mobile Phase Optimization (Method Development)

Since this compound combines a lipophilic tail (naphthalene) with a polar head (nitro-benzoic acid), a gradient of polarity is required to find the optimal R


 (0.3 – 0.7).
System A: General Screening (Recommended Start)

Solvent: Hexane : Ethyl Acetate : Acetic Acid

  • Ratio: 60 : 40 : 1 (v/v/v)

  • Expected Result: The acetic acid suppresses ionization, preventing streaking. The EtOAc moves the polar acid, while Hexane moderates the speed.

  • Adjustment:

    • If R

      
       < 0.2: Increase EtOAc (e.g., 50:50:1).
      
    • If R

      
       > 0.8: Decrease EtOAc (e.g., 80:20:1).
      
System B: For High Polarity Impurities

Solvent: Dichloromethane : Methanol : Acetic Acid

  • Ratio: 95 : 5 : 1 (v/v/v)

  • Use Case: If the compound is very insoluble in Hexane, or if you are separating it from highly polar byproducts.

Data Summary Table: Estimated R Values
Solvent SystemComposition (v/v/v)Est. R

(Product)
Separation Quality
System 1 Hex : EtOAc : AcOH (70:30:1)0.35 – 0.45Excellent (Sharp spots)
System 2 Hex : EtOAc : AcOH (50:50:1)0.60 – 0.75Good (May co-elute with impurities)
System 3 DCM : MeOH : AcOH (95:5:1)0.50 – 0.60Good (Alternative for solubility issues)
Control Hex : EtOAc (70:30) (No Acid) Streak Poor (Tailing prevents resolution)

Visualization & Interpretation

Primary: UV Fluorescence Quenching (254 nm)

The naphthalene ring and nitro-benzene system are highly conjugated.

  • Observation: Dark purple/black spots against a bright green fluorescent background.

  • Sensitivity: High (< 1

    
    g detection).
    
Secondary: Bromocresol Green Stain (Functional Group Confirmation)

This stain is specific for acids (pKa < 5).

  • Dip the plate into the blue Bromocresol Green solution.

  • Remove and let excess drain.

  • Result: The background remains blue/green; the acidic product turns bright yellow .

    • Note: Non-acidic impurities (e.g., decarboxylated byproducts or starting naphthalene derivatives) will not turn yellow.

Workflow Diagram

The following logic flow ensures reproducible method development.

TLC_Workflow Start Start: Sample Preparation MiniWorkup Mini-Workup: Partition (EtOAc / 1M HCl) Start->MiniWorkup Spotting Spot on Silica Gel 60 F254 MiniWorkup->Spotting EluentSelect Select Mobile Phase (Hex:EtOAc:AcOH 60:40:1) Spotting->EluentSelect RunTLC Develop Plate EluentSelect->RunTLC CheckUV Check UV (254 nm) RunTLC->CheckUV Decision Is Rf between 0.3 - 0.7? CheckUV->Decision ModifyPolarity Adjust Polarity: Low Rf -> More EtOAc High Rf -> More Hexane Decision->ModifyPolarity No Stain Optional: Bromocresol Green (Confirm Acid) Decision->Stain Yes ModifyPolarity->RunTLC Final Record Rf & Purity Stain->Final

Caption: Decision tree for optimizing TLC conditions for acidic aromatic compounds.

Troubleshooting Guide

ProblemRoot CauseSolution
Streaking / Tailing Ionization of carboxylic acid.Add Acid: Ensure 1% Acetic Acid or Formic Acid is in the mobile phase.
"Smiling" Front Uneven solvent flow or edge effect.Use a twin-trough chamber; ensure filter paper saturation (wicking) for 15 mins before running.
Co-elution Product and impurity have similar polarity.Change selectivity: Switch from Hex/EtOAc to Toluene/Acetone/AcOH (8:2:1). Toluene interacts differently with the naphthalene ring (

-

interactions).
Spot Fading Volatility (unlikely) or Decomposition.The compound is stable. If spots fade, check if the UV lamp is weak or if the plate still has solvent (dry thoroughly).

References

  • General TLC of Benzoic Acids: Pyka, A. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase." Journal of Liquid Chromatography & Related Technologies, 2007.

  • Visualization of Organic Acids: Touchstone, J. C. "Practice of Thin Layer Chromatography."[5][6][7] Wiley-Interscience, 3rd Edition, 1992. (Standard text for stain recipes like Bromocresol Green).

  • Reich, E., & Schibli, V. "High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants." Thieme, 2007.
  • Reaction Monitoring (General Protocol): Sigma-Aldrich Application Note. "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography."

Sources

Preparation of fluorescent probes using 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-2026-NTR Topic: Preparation and Application of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid as a Hypoxia-Responsive Fluorescent Probe[1]

Executive Summary

This application note details the synthesis, characterization, and biological application of This compound (NNBA) . This molecule represents a class of "turn-on" fluorescent probes designed for the detection of Nitroreductase (NTR) activity, a key biomarker for cellular hypoxia.[2]

Mechanism of Action: The probe utilizes a Photoinduced Electron Transfer (PET) quenching mechanism.[3] In its native state, the electron-withdrawing nitro group (


) effectively quenches the fluorescence of the naphthalene fluorophore. Upon enzymatic reduction by NTR (in the presence of NADH) to an amine (

), the PET process is inhibited, and Intramolecular Charge Transfer (ICT) is restored, resulting in a strong fluorescence emission.

Chemical Synthesis Protocol

Objective: Synthesize this compound via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents Required:
  • Reactant A: 2-Bromo-4-nitrobenzoic acid (CAS: 16426-64-5)[1]

  • Reactant B: 2-Naphthylboronic acid (CAS: 32316-92-0)[1]

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0))[1]
    
  • Base: Sodium Carbonate (

    
    , 2M aqueous)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Synthesis Workflow:
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-nitrobenzoic acid (1.0 eq, 5 mmol) and 2-Naphthylboronic acid (1.2 eq, 6 mmol) in 40 mL of degassed 1,4-dioxane.

  • Activation: Add 10 mL of 2M

    
     solution.
    
  • Catalysis: Add

    
     (5 mol%) under a nitrogen atmosphere.
    
  • Reaction: Reflux the mixture at 100°C for 12 hours under

    
     protection. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1).
    
  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Acidify to pH 3 using 1M HCl (precipitate formation).[6]

    • Extract with Ethyl Acetate (

      
       mL).[6]
      
    • Wash organic layer with brine, dry over anhydrous

      
      .[6]
      
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: DCM

    
     5% MeOH/DCM).
    
Visual Synthesis Pathway

Synthesispath ReactantA 2-Bromo-4-nitrobenzoic acid Intermediate Pd(II) Complex Cycle ReactantA->Intermediate Oxidative Addition ReactantB 2-Naphthylboronic acid ReactantB->Intermediate Transmetallation Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Intermediate Product This compound (Non-Fluorescent) Intermediate->Product Reductive Elimination (100°C, 12h)

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the NNBA probe.

In Vitro Characterization & NTR Assay

Scientific Rationale: Before cellular application, the probe's response to the Nitroreductase enzyme must be validated in a cell-free system to determine sensitivity and kinetics.

Preparation of Stock Solutions:
  • Probe Stock: Dissolve 10 mg of NNBA in 1 mL DMSO (Concentration ~34 mM). Store at -20°C.

  • NTR Enzyme Solution: Prepare 10

    
    g/mL E. coli Nitroreductase in PBS (pH 7.4).
    
  • NADH Solution: Prepare 500

    
    M NADH (Cofactor) in PBS.
    
Spectroscopic Analysis Protocol:
  • Baseline Measurement: Dilute Probe Stock to 10

    
    M in PBS (pH 7.4). Record fluorescence emission spectra (
    
    
    
    nm).[1] Expect low/negligible fluorescence.[1]
  • Enzymatic Reaction:

    • In a quartz cuvette, mix:

      • 1900

        
        L PBS[1]
        
      • 50

        
        L Probe (10 
        
        
        
        M final)
      • 50

        
        L NADH (500 
        
        
        
        M stock)[1]
    • Add 1

      
      g/mL NTR enzyme.
      
  • Kinetic Monitoring: Record emission spectra every 2 minutes for 20 minutes.

  • Observation: A new emission peak should emerge centered around 520-540 nm (Green/Yellow), increasing in intensity over time.

Data Summary: Optical Properties

StateFunctional GroupFluorescence

(nm)

(nm)
Quantum Yield (

)
Probe (NNBA)

Quenched (OFF)360N/A< 0.01
Reduced Product

Active (ON)370535~0.45

Cellular Application: Hypoxia Imaging

Context: Solid tumors often contain hypoxic regions (low oxygen) with elevated levels of Nitroreductase.[2][7] This probe allows for the specific visualization of these hypoxic niches.

Cell Culture Protocol:
  • Cell Lines: A549 (Lung carcinoma) or HeLa cells.[7]

  • Culture Media: DMEM supplemented with 10% FBS.

Hypoxia Induction & Staining Workflow:
  • Seeding: Seed cells in 35mm confocal dishes and incubate for 24h.

  • Probe Loading: Replace media with fresh media containing 5

    
    M NNBA . Incubate for 30 minutes at 37°C.
    
  • Hypoxia Induction:

    • Normoxia Control: Incubate cells in standard incubator (20%

      
      ).
      
    • Hypoxia Group:[8] Incubate cells in a hypoxia chamber (

      
      ) or add Dicoumarol  (NTR inhibitor) to a control group to verify specificity.
      
  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm laser (or nearest UV/Blue diode).

    • Emission Filter: 500–550 nm (Green channel).

Mechanism of Cellular Activation

CellMechanism Extracellular Extracellular Space (Probe NNBA) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Cytoplasm Cytoplasm (Hypoxic Environment) Membrane->Cytoplasm Quenched NNBA-NO2 (Fluorescence OFF) Cytoplasm->Quenched NTR Nitroreductase (NTR) + NADH Active NNBA-NH2 (Fluorescence ON) NTR->Active Catalysis Quenched->Active Enzymatic Reduction (6e- transfer)

Figure 2: Cellular uptake and enzymatic activation mechanism under hypoxic conditions.[1]

Troubleshooting & Critical Considerations

  • Solubility: The biaryl system is hydrophobic. Ensure the final DMSO concentration in cell media does not exceed 0.5% to prevent cytotoxicity.

  • Selectivity: While highly selective for NTR, high concentrations of biological thiols (GSH, Cys) can occasionally cause minor background reduction. Use N-ethylmaleimide (NEM) as a thiol blocker in cell-free assays if background is high.[1]

  • Photo-stability: Naphthalene derivatives are generally photostable, but avoid prolonged laser exposure during setup to prevent photobleaching of the reduced amine species.

References

  • Suzuki-Miyaura Coupling for Biaryl Synthesis BenchChem Technical Guides.[1] "An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid."[1]

  • Nitroreductase Probes Mechanism RSC Advances. "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][2][8]

  • Fluorescence of Naphthalene Derivatives Journal of Biomolecular Structure and Dynamics. "Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin."[1][9]

  • General Protocol for Hypoxia Imaging Journal of Medicinal Chemistry. "Fluorescent 4-Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates."

Sources

Troubleshooting & Optimization

Solubility issues of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to ensure your experiments are successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of this compound that underpin its poor aqueous solubility.

Q1: Why is this compound so poorly soluble in neutral water?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure, which features a combination of hydrophobic (water-repelling) and weakly hydrophilic (water-attracting) regions.

  • Large Hydrophobic Core: The dominant feature is the naphthalene ring system, which is a large, nonpolar, and rigid aromatic structure. This substantial hydrophobic surface area strongly disfavors interaction with polar water molecules, which are tightly held together by a hydrogen-bonding network.

  • Aromaticity: The entire molecule is aromatic, further contributing to its nonpolar character.

  • Weakly Acidic Group: The carboxylic acid (-COOH) group is the only polar, ionizable functional group. However, in its protonated form (at neutral or acidic pH), it is only weakly polar and not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What is the predicted pKa of this compound, and why is it critical for solubility?

The pKa is the pH at which the compound is 50% in its neutral, protonated acid form (-COOH) and 50% in its charged, deprotonated salt form (-COO⁻). This equilibrium is governed by the Henderson-Hasselbalch equation and is the most critical factor for manipulating solubility.[3][4] The deprotonated carboxylate anion is significantly more polar and thus more water-soluble than the neutral acid.[5]

Q3: What are the common issues I should anticipate when preparing aqueous solutions of this compound?

A: You should anticipate the following challenges:

  • Insolubility in Neutral Buffers: The compound will likely appear as a fine suspension or simply remain as an undissolved solid in standard neutral buffers like PBS (pH 7.4).

  • Precipitation upon pH Adjustment: If you first dissolve the compound in a basic solution and then adjust the pH back towards neutral or acidic, the compound will precipitate out of solution as it becomes protonated.[6]

  • Difficulty in Preparing Concentrated Stock Solutions: Achieving high concentrations in purely aqueous systems is challenging. This necessitates the use of organic co-solvents or other advanced formulation strategies.

Part 2: Troubleshooting Guides & Protocols

This section provides a step-by-step approach to overcoming common solubility problems.

Issue 1: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

This is the expected behavior. The primary and most effective method to solubilize carboxylic acids is through pH modification.[7][8]

This protocol leverages the acidic nature of the carboxylic acid group to form a highly soluble carboxylate salt.

Causality: By raising the pH of the solution to a level significantly above the compound's pKa, the equilibrium shifts almost completely to the deprotonated, charged, and water-soluble carboxylate form.[9] A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure >99% ionization.[6]

Step-by-Step Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of a suitable base. A 1 M solution of NaOH or KOH is typically effective. See the table below for options.

  • Vortex or sonicate the mixture briefly. The solid should dissolve to form a clear solution as the sodium or potassium salt is formed.

  • Once fully dissolved, you can dilute this concentrated stock solution into your final aqueous buffer.

Important Consideration: The final pH of your experimental medium will be elevated by the addition of this basic stock. This may be unsuitable for many biological experiments (e.g., cell culture). This method is best for applications where the final pH is not critical or can be readjusted.

Reagent Concentration Notes
Sodium Hydroxide (NaOH)0.1 M - 1 MA strong base, very effective. Use dropwise.
Potassium Hydroxide (KOH)0.1 M - 1 MSimilar to NaOH.
Ammonium Hydroxide (NH₄OH)1 MA weaker base. The resulting ammonium salt is volatile and can be removed under vacuum.[6]
Workflow for Initial Solubilization

The following diagram outlines the decision-making process for initial solubilization attempts.

G start Start with Compound Powder add_buffer Add Neutral Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer check_dissolved Does it Dissolve? add_buffer->check_dissolved success Success: Ready for Use check_dissolved->success Yes failure Insoluble: Proceed to Protocol 1 check_dissolved->failure No protocol1 Protocol 1: Add Base (e.g., 1M NaOH) to form soluble salt failure->protocol1

Caption: Initial troubleshooting workflow for dissolving the compound.

Issue 2: I dissolved my compound at high pH, but it crashed out when I diluted it into my neutral pH cell culture medium.

This is a classic precipitation issue caused by the protonation of the carboxylate salt back to the insoluble acid form at a lower pH. To maintain solubility at a physiological pH, you must employ co-solvents or other formulation technologies.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[10][11]

Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water, creating a microenvironment that is less polar.[12] This reduces the energy penalty required to create a cavity for the nonpolar solute, thereby increasing solubility.[13]

Step-by-Step Methodology:

  • Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). This is the most common and effective co-solvent for initial solubilization.

  • Vortex or sonicate until the compound is fully dissolved. This may require gentle warming.

  • Perform a serial dilution of this primary stock into your final aqueous buffer or cell culture medium.

  • Crucially , ensure the final concentration of the co-solvent in your working solution is low enough to not cause biological toxicity. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5% (v/v), and often below 0.1%, to avoid cytotoxic effects.[14][15][16]

Co-solvent Typical Stock Conc. Max Final Conc. (Cell Culture) Notes
DMSO 10 - 50 mM< 0.5% (v/v) [14][16]Excellent solubilizing power. Can induce cell differentiation or toxicity at higher concentrations.[17]
Ethanol 10 - 50 mM< 1% (v/v)Good solubilizer, but can be more toxic to cells than DMSO.
PEG 400 10 - 50 mM< 2% (v/v)A less toxic polymer, often used in formulations.[12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is water-soluble.[18][19]

Causality: The nonpolar naphthalene moiety of your compound fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively masking the hydrophobic guest and carrying it into solution.[20][21]

Step-by-Step Methodology (Kneading Method):

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Weigh out the cyclodextrin and the compound, typically at a molar ratio between 1:1 and 10:1 (CD:compound).

  • Place the cyclodextrin in a mortar and add a small amount of water or an ethanol/water mixture to form a paste.

  • Gradually add the this compound powder to the paste and knead thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste (e.g., in a vacuum oven at 40-50°C) to obtain a solid powder of the inclusion complex.

  • This powder can then be directly dissolved in your aqueous buffer.

Visualization of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of the target compound.

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Complex_in Water-Soluble Inclusion Complex CD->Complex_in Formation of Molecule Hydrophobic Naphthalene & Nitrobenzoyl Groups Molecule_out Poorly Soluble Compound Molecule_out->Molecule Encapsulation

Caption: Encapsulation by a cyclodextrin to enhance solubility.

References

  • S. Sareen, et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]

  • A. A. Popescu, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • S. H. Yalkowsky, et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • S. H. Yalkowsky, et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]

  • L. F. R. M. C. da Silva, et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics. Available at: [Link]

  • Y. Nakai, et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • S. Gholizadeh, et al. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Available at: [Link]

  • A. A. Alimoghaddam, et al. (2010). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Available at: [Link]

  • K. Takács-Novák, et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • X. Zhang, et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

  • X. Zhang, et al. (2002). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Available at: [Link]

  • S. S. S. Suke, et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2009). 2-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US2695311A - Preparation of 2- and 4-nitrobenzoic acid.
  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

Sources

Removing palladium catalyst residues from 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the removal of palladium catalyst residues from 2-(Naphthalen-2-yl)-4-nitrobenzoic acid. As researchers and drug development professionals, ensuring the ultra-high purity of your compounds is paramount, and residual metals from catalytic steps like Suzuki or Heck couplings are a common and critical challenge.[1][2] This document is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound discolored (grey, black, or colloidal), and what does this indicate about the palladium contamination?

This is a classic sign of palladium contamination. The discoloration you're observing is often due to the presence of different palladium species, and identifying the likely form is the first step in effective removal.

  • Heterogeneous Palladium (Pd(0)): If you see fine black particles, this is likely "palladium black," which is metallic Pd(0) that has precipitated from the reaction mixture.[3] This often occurs when the catalyst degrades, especially in the presence of oxygen or if the ligand-to-metal ratio is suboptimal.[2][3] While it looks concerning, this form is often the easiest to remove.

  • Homogeneous Palladium (Soluble Species): If your solution has a dark, colloidal appearance or remains colored even after filtering visible particles, you are likely dealing with soluble palladium species (e.g., Pd(II) complexes or nanoparticles).[4][5] These species are far more challenging to remove by simple physical means because they are dissolved in the solvent along with your product.

Understanding which form you're dealing with is crucial because the purification strategy must be matched to the nature of the contaminant. A simple filtration might remove palladium black but will be entirely ineffective against soluble palladium complexes.[6]

Q2: What are the primary strategies for palladium removal, and how do I select the best one for a molecule with carboxylic acid and nitro functional groups?

There are three main strategies for palladium removal: Adsorption (Scavenging), Crystallization, and Chemical Treatment (Precipitation/Extraction). The choice depends on the palladium species present, the required purity level, and the scale of your reaction.[1]

G Start Initial Assessment of Crude Product Visible_Particles Visible Black Particles (Pd Black)? Start->Visible_Particles Filtration Step 1: Filtration (e.g., through Celite® pad) Visible_Particles->Filtration Yes Scavenging Step 2: Scavenging (Thiol-silica, MP-TMT, etc.) Visible_Particles->Scavenging No / Solution is colored Analysis1 Analyze Pd Content (e.g., ICP-MS) Filtration->Analysis1 Analysis1->Scavenging Pd > Target Final_Product High-Purity Product (Pd < Target Level) Analysis1->Final_Product Pd < Target Analysis2 Analyze Pd Content Scavenging->Analysis2 Crystallization Step 3: Recrystallization (Solvent screening required) Analysis2->Crystallization Pd > Target Analysis2->Final_Product Pd < Target Crystallization->Final_Product

For this compound, your functional groups are generally robust. However, the carboxylic acid offers both a challenge and an opportunity:

  • Challenge: Avoid strongly basic scavengers that could form salts with your product, potentially complicating the workup.

  • Opportunity: The acidic proton allows for potential purification via acid-base extraction, which can help remove neutral palladium complexes.[7]

Thiol-based scavengers are highly effective and compatible with your molecule's functionality.[1][8] Recrystallization is also a powerful technique, provided a suitable solvent system can be identified.

Troubleshooting Guides
Troubleshooting 1: Simple filtration isn't working. My product solution is still dark, and ICP-MS analysis shows high palladium levels (>100 ppm). What should I do?

This is a clear indication that you are dealing with soluble palladium species . Filtration through Celite® or standard filter paper only removes insoluble, heterogeneous particles.[4] To remove dissolved metal complexes, you must employ a method that actively binds and captures the metal ions.

Recommended Action: Palladium Scavenging

Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively pulling it out of the solution via chemisorption.[1] For your specific molecule, thiol-functionalized silica gels are an excellent choice due to their high efficiency and compatibility with acidic functional groups.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupBinding MechanismProsCons
Thiol-Functionalized Silica -SHChemisorptionHigh selectivity for Pd, good functional group tolerance, works well in various organic solvents.[1][8]Higher cost than carbon.
MP-TMT Thiol-triazineChemisorptionVery high affinity for Pd, often reduces levels to <10 ppm.[9][10]Can sometimes require elevated temperatures for optimal performance.
Activated Charcoal Carbon SurfacePhysisorptionLow cost, widely available.[1]Can adsorb the desired product, leading to yield loss; less selective.[11]
Carboxen® Synthetic CarbonPhysisorptionHigh surface area, designed for low product loss and high API yield.Requires proper hydration before use.
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolution: Dissolve your crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)) at a concentration of approximately 20-50 mg/mL.

  • Scavenger Addition: Add 3-5 weight equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) relative to the estimated amount of residual palladium. If the palladium amount is unknown, a starting point of 0.1-0.2 weight equivalents relative to your product mass is reasonable.

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-24 hours.[1] The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a Celite® pad to remove the solid scavenger. Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample for elemental analysis (e.g., ICP-MS) to confirm the final palladium concentration.

Troubleshooting 2: My product yield is low after using activated charcoal or another scavenger. How can I prevent product loss?

Significant product loss during scavenging is typically caused by non-selective adsorption of your target molecule onto the scavenger's surface.[11] This is a well-known issue with highly porous materials like activated carbon.

Corrective Actions:

  • Switch to a More Selective Scavenger: Move from physisorption-based scavengers (like charcoal) to chemisorption-based ones (like thiol-silica or MP-TMT). The specific chemical bond formation between the thiol and palladium makes these materials far more selective, minimizing the binding of your organic product.[1]

  • Optimize the Scavenger Amount: Using a large excess of any scavenger increases the risk of product loss. Try reducing the amount of scavenger used. Perform a small-scale optimization study to find the minimum amount required to reach your target palladium level.

  • Thoroughly Wash the Scavenger: After the scavenging period, ensure you wash the filtered scavenger cake extensively with fresh solvent. This helps to recover any product that may be physically trapped or weakly adsorbed.

  • Consider Solvent Choice: The binding of your product to the scavenger can be solvent-dependent. A more polar solvent might reduce non-specific binding of your relatively polar product.

G cluster_0 Solution Phase cluster_1 Solid Scavenger Surface Product Product Molecule Scavenger Thiol-Functionalized Silica Particle Product->Scavenger Physisorption (Weak, Non-Selective) Pd Soluble Pd Complex BindingSite Pd->BindingSite Chemisorption (Strong, Selective)

Troubleshooting 3: Scavenging has reduced my palladium levels, but not to the required regulatory limit (<10 ppm). What is the next step?

If scavenging alone is insufficient, a final polishing step using recrystallization is often the most effective strategy. Recrystallization is a powerful purification technique that relies on the difference in solubility between your product and the impurities in a given solvent system at different temperatures.[12][13]

Recommended Action: Recrystallization

The key is to find a solvent (or solvent mixture) in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[13] Impurities, including any remaining palladium complexes, should ideally remain in the cold solvent (the "mother liquor").

Finding a Suitable Solvent System: Based on the structure of this compound (a large, relatively rigid aromatic carboxylic acid), good starting points for solvent screening include:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl Acetate)

  • Ketones (Acetone)

  • Aromatic Solvents (Toluene)

  • Mixtures, such as Ethanol/Water or Toluene/Hexane.[14][15]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add ~20 mg of your palladium-contaminated product. Add a potential recrystallization solvent dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes. A good solvent will result in the formation of a significant amount of crystalline precipitate.[12]

  • Scaled-Up Procedure: Place the bulk of your material in an appropriately sized Erlenmeyer flask.

  • Dissolution: Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is critical to use the minimum volume to ensure good recovery.[12]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals that exclude impurities.

  • Ice Bath: Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Combining scavenging with a final recrystallization step is a robust, industry-standard approach for achieving the high purity required for pharmaceutical intermediates.[1]

References
  • US6177571B1 - Method for removing heavy metals
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • How can i remove palladium Pd catalyst easily?
  • Method of removing palladium - US20050256327A1 - Google P
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–w
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • What would be a good way to kill leftover palladium
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • How to Remove Palladium in three easy steps - Biotage.
  • Process for recovering 3-nitrobenzoic acid - US4288615A - Google P
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit.
  • How to remove palladium catalyst
  • Recrystalliz
  • Recrystallization is the most common method for purifying solid compounds.
  • Preparation of 2-and 4-nitrobenzoic acid - US2695311A - Google P
  • Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego.

Sources

Technical Support Center: Degradation Profiling of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Stability Profiling Help Desk. Ticket ID: #DEG-NAP-NITRO-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are investigating the degradation profile of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid . This molecule contains three distinct pharmacophores with unique stress susceptibilities:

  • Nitro Group (

    
    ):  Highly susceptible to photolytic reduction and rearrangement.
    
  • Biaryl Axis (Phenyl-Naphthalene): Prone to oxidative coupling and potential atropisomerism (restricted rotation) causing peak broadening.

  • Carboxylic Acid (

    
    ):  Susceptible to thermal decarboxylation and salt formation.
    

This guide provides a self-validating workflow to identify impurities, troubleshoot LC-MS anomalies, and map degradation pathways compliant with ICH Q1A(R2) guidelines.

Module 1: Analytical Method Setup (The "Eyes")

Q: My main peak shows tailing or splitting even with a standard C18 column. Is the compound degrading on-column?

A: Not necessarily. This is likely a chromatographic artifact due to the biaryl structure or pH.

  • Root Cause 1 (Biaryl Twist): The bond between the benzoic acid and naphthalene rings has restricted rotation due to steric hindrance between the carboxylic acid (C1) and the naphthalene ring (C2). This can create transient atropisomers that partially separate, looking like a split peak.

    • Fix: Increase column temperature to 40–50°C to speed up bond rotation and coalesce the peaks.

  • Root Cause 2 (pH Mismatch): The carboxylic acid (

    
    ) exists in equilibrium between neutral and ionized forms at intermediate pH.
    
    • Fix: Lock the species in its protonated (neutral) form using 0.1% Formic Acid (pH ~2.7) or fully ionized form using 10mM Ammonium Bicarbonate (pH 10) . Recommendation: Acidic pH is better for retention on C18.

Recommended LC-MS Conditions:

ParameterSpecificationRationale
Column Phenyl-Hexyl or Biphenyl (100mm x 2.1mm, 1.7µm)

interactions provide better selectivity for the naphthalene ring than C18.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of

for sharp peaks.
Mobile Phase B Acetonitrile (MeCN)Methanol can react with

(esterification) under acidic stress conditions.
Detection UV 254 nm (Aromatic) & 330 nm (Nitro)Nitro groups often have a secondary absorbance band

nm.
MS Mode ESI (-) Negative ModeCarboxylic acids ionize best in negative mode (

).
Module 2: Stress Testing & Degradant Identification (The "Brain")[1]

Q: I see a new peak with a mass shift of -30 Da after light exposure. What is it?

A: This is the hallmark of Nitro-to-Nitroso Photoreduction , a critical pathway for nitro-aromatics.

  • Mechanism: Under UV light, the nitro group (

    
    ) rearranges to a nitrite ester (
    
    
    
    ) and subsequently eliminates oxygen or reduces to a nitroso (
    
    
    ) species.
  • Validation:

    • Check the UV spectrum of the degradant. Nitroso compounds often have a distinct yellow/green color and a bathochromic shift.

    • Perform MS/MS.[1][2] The parent loses 46 Da (

      
      ), but the degradant will lose 30 Da (
      
      
      
      ).

Q: Under thermal stress (80°C), I see a hydrophobic impurity with [M-44]. Is this an artifact?

A: This is Decarboxylation .

  • Pathway: The carboxylic acid group is lost as

    
     (
    
    
    
    ).
  • Product: 1-Nitro-3-(naphthalen-2-yl)benzene.

  • Risk: High if the formulation involves melt-extrusion or high-heat manufacturing.

Summary of Theoretical Degradants:

Stress ConditionLikely Degradant StructureMass Shift (

)
Mechanism
Photolysis (UV) 2-(Naphthalen-2-yl)-4-nitrosobenzoic acid-16 (Loss of O)Nitro-reduction
Photolysis (UV) 2-(Naphthalen-2-yl)-4-aminobenzoic acid-30 (Loss of

, Gain of

)
Full reduction to Amine
Thermal / Acid 1-Nitro-3-(naphthalen-2-yl)benzene-44 (Loss of

)
Decarboxylation
Oxidation (

)
Naphthoquinone derivative+14 or +16 Ring Oxidation
Module 3: Visualizing the Pathways

The following diagram maps the logical flow from the parent molecule to its primary degradation products based on functional group reactivity.

DegradationPathways Parent Parent Molecule This compound MW: 293.27 Light Photolysis (UV/VIS) (ICH Q1B) Parent->Light Heat Thermal Stress (>60°C) Parent->Heat Oxidation Oxidation (H2O2) Parent->Oxidation Deg_Nitroso Degradant A: Nitroso Analog [M-16 Da] (Nitro-Nitrite Rearrangement) Light->Deg_Nitroso Primary Path Deg_Amine Degradant B: Amino Analog [M-30 Da] (Full Reduction) Light->Deg_Amine Secondary Path Deg_Decarb Degradant C: Decarboxylated [M-44 Da] (Loss of CO2) Heat->Deg_Decarb High Energy Deg_Quinone Degradant D: Naphthoquinone [M+14/16 Da] (Ring Oxidation) Oxidation->Deg_Quinone Radical Attack

Caption: Logical degradation map showing the transformation of the parent nitro-acid into specific impurities under ICH Q1A stress conditions.

Module 4: Advanced Troubleshooting (FAQs)

Q: My MS spectrum shows a peak at [2M+Na]+. Is this a dimer impurity? A: Likely not. Nitrobenzoic acids are prone to forming non-covalent dimers in the ESI source, especially at high concentrations.

  • Test: Dilute your sample 10x. If the "dimer" peak ratio decreases significantly relative to the monomer, it is an in-source artifact, not a real degradant.

Q: The retention time of the parent shifts between injections. A: This suggests a lack of column equilibration or temperature fluctuation.

  • Insight: Biaryl compounds are sensitive to "shape selectivity." If your column temperature fluctuates by even

    
    , the selectivity for the twisted conformation changes, shifting 
    
    
    
    . Use a column oven.

Q: How do I distinguish between the Nitroso ([M-16]) and a hydroxylated impurity ([M+16])? A: They have very different mass defects, but if resolution is low:

  • Chemical Trick: Treat the sample with a reducing agent (e.g., Sodium Dithionite).

    • The Nitroso will reduce rapidly to the Amine.

    • A Hydroxylated ring (phenol) will generally remain stable under mild reduction.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva, Switzerland.[3] Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[4] Informa Healthcare. (Standard text on degradation mechanisms).

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[3][5] CRC Press. (Authoritative source on nitro-group photolysis).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Arylation of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The arylation of nitrobenzoic acids is a cornerstone of modern synthetic chemistry, providing access to a diverse array of intermediates for pharmaceuticals, agrochemicals, and materials science. However, the inherent reactivity of the nitro and carboxylic acid functionalities presents unique challenges, often leading to a landscape of competing side reactions. This guide, designed by our senior application scientists, offers field-proven insights and troubleshooting strategies to help you navigate these complexities, optimize your reaction conditions, and achieve high-yield, selective transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the arylation of nitrobenzoic acids. Each answer delves into the mechanistic origins of the issue and provides actionable solutions.

Q1: Why am I observing significant reduction of the nitro group instead of the desired C-C or C-N coupling?

A1: Unwanted reduction of the nitro group is one of the most common pitfalls, particularly in palladium-catalyzed reactions that may involve reducing conditions or intermediates. The nitro group can be reduced to nitroso, azoxy, azo, or even amine functionalities, consuming your starting material and complicating purification.[1][2][3][4]

Root Causes & Mechanistic Insight:

  • In-situ Reductant Generation: Some catalytic systems, especially those employing phosphine ligands, can generate species that act as reductants. For instance, in reductive C-N arylations, the goal is a controlled six-electron reduction of the nitro group, but this can go off-course.[1] The reaction often proceeds through the in situ generation of an azoarene, which is then doubly N-arylated.[1][2][3] If the subsequent arylation steps are slow, over-reduction of these intermediates can occur.

  • Catalyst Reactivity: The choice of metal and ligand is critical. Some palladium systems are designed specifically for reductive amination, where nitroarene reduction is the intended first step.[2][3][4] Using such a system when direct C-C coupling is desired will inevitably lead to reduction byproducts.

  • Reaction Conditions: Additives and solvents can play a crucial role. For example, manganese is used as a stoichiometric reductant in some protocols to facilitate the desired reductive arylation pathway.[1] If your system has unintended reducing agents (e.g., certain bases or additives at high temperatures), nitro group reduction can become a dominant side reaction.

Solutions & Preventative Measures:

  • Re-evaluate Your Catalyst System: For C-C couplings like Suzuki-Miyaura, ensure your catalyst system is not overly reducing. Ligands like BrettPhos have been successfully used in denitrative cross-couplings where the nitro group acts as a leaving group, but conditions must be carefully controlled to avoid simple reduction.[5][6]

  • Control the Stoichiometry of Reductants: If you are performing a reductive arylation, precisely control the amount of the external reductant (e.g., Mn, Zn).[1]

  • Modify Reaction Conditions: Lowering the reaction temperature can often temper the rate of nitro reduction relative to the desired coupling.[7] Ensure all reagents are pure and that no adventitious reducing agents are present.

  • Consider an Alternative Strategy: Instead of direct coupling, you might protect the carboxylic acid, perform the arylation, and then deprotect. Alternatively, for C-N bond formation, consider a classical Buchwald-Hartwig amination of a halogenated nitrobenzoic acid rather than a reductive arylation of the nitroarene itself.[8][9]

G Start Problem: Nitro Group Reduction Cause1 In-situ Reductants or Reducing Conditions? Start->Cause1 Cause2 Inappropriate Catalyst System (e.g., for Reductive Amination)? Start->Cause2 Cause3 High Reaction Temperature? Start->Cause3 Solution1 Control Stoichiometry of Reductants Cause1->Solution1 Solution4 Change Synthetic Strategy (e.g., Buchwald-Hartwig) Cause1->Solution4 Solution2 Select Non-Reducing Catalyst/Ligand System Cause2->Solution2 Cause2->Solution4 Solution3 Lower Reaction Temperature Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting workflow for nitro group reduction.

Q2: My reaction is suffering from low yield due to decarboxylation. How can I prevent this?

A2: Decarboxylation, the loss of the -COOH group as CO₂, is a common side reaction for aromatic carboxylic acids under harsh conditions.[10] While generally stable, the electronic nature of nitrobenzoic acids can sometimes facilitate this process.

Root Causes & Mechanistic Insight:

  • Thermal Stress: High reaction temperatures are the primary driver of decarboxylation.[10]

  • Harsh pH Conditions: Strongly basic or acidic conditions, especially at elevated temperatures, can promote the loss of CO₂.

  • Metal-Assisted Decarboxylation: In some catalytic cycles, particularly with copper, the carboxylic acid coordinates to the metal center. This interaction can facilitate decarboxylation, forming an aryl-metal intermediate that then participates in the coupling.[11][12][13] While this is the intended pathway in decarboxylative couplings, it becomes an unwanted side reaction if the subsequent coupling step is inefficient, leading to proto-dearylation (replacement with hydrogen).

Solutions & Preventative Measures:

  • Optimize Temperature: Screen for the lowest possible temperature that still allows for an acceptable reaction rate. This is the most effective way to minimize thermally induced decarboxylation.[10]

  • Use Milder Bases: If possible, switch to a milder base. For example, in Suzuki couplings, bases like K₃PO₄ or K₂CO₃ are often effective and are less harsh than alkoxides.[14]

  • Protect the Carboxylic Acid: A robust solution is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[15] Perform the arylation and then hydrolyze the ester back to the carboxylic acid in a final step. This completely circumvents the possibility of decarboxylation during the coupling reaction.

  • One-Pot Arylation/Decarboxylation: In some advanced applications, the carboxylate is used as a directing group for ortho-arylation and then intentionally removed in a one-pot procedure by adding a copper salt and heating.[16] Understanding this allows you to avoid the conditions that would trigger unintentional decarboxylation.

Q3: I'm working with an ortho-nitrobenzoic acid, and the reaction is sluggish or fails. What are the likely causes and solutions?

A3: The ortho relationship between the nitro and carboxyl groups introduces significant steric and electronic challenges, a phenomenon broadly known as the "ortho effect."[17][18]

Root Causes & Mechanistic Insight:

  • Steric Hindrance: The bulky nitro group can physically block the approach of the catalyst or the other coupling partner to the reaction center (either the C-H bond in C-H activation or a leaving group adjacent to the carboxylate).[15][19] Similarly, the carboxylate group, when coordinated to the catalyst as a directing group, can be sterically hindered by the adjacent nitro group.[10]

  • Electronic Effects: In ortho-substituted benzoic acids, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[18][20] This twisting inhibits resonance between the carboxyl group and the ring, which can alter the reactivity of the C-H bonds and the carboxylate itself.[18]

  • Chelation: The ortho-nitro group might act as an undesired chelating ligand to the metal center, forming a stable, unreactive complex that sequesters the catalyst.

Solutions & Preventative Measures:

  • Select Sterically Tolerant Catalysts: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[6] These ligands can promote the desired reaction while accommodating the steric bulk of the substrate. For C-H arylations, specific ligand and solvent choices, such as using Ac-Ile-OH with HFIP as a solvent, have been shown to overcome these challenges.[21][22][23]

  • Optimize the Directing Group Strategy: If using the carboxylate as a directing group for C-H activation, the choice of catalyst is paramount. Ruthenium catalysts with specific phosphine ligands like P(Cy)₃ have shown unique efficiency for ortho-arylation of benzoic acids.[16][24]

  • Consider Decarboxylative Coupling: For some applications, a copper-catalyzed decarboxylative C-H arylation can be effective, as it is specifically designed to work with 2-nitrobenzoic acids.[11][12][13] This strategy leverages the ortho-nitro group to facilitate the desired reaction.

G cluster_ortho Ortho-Nitrobenzoic Acid cluster_catalyst Approaching Catalyst o_nba o-Nitrobenzoic Acid Substrate steric Steric Hindrance o_nba->steric blocks approach electronic Electronic Disruption (Twisted COOH) o_nba->electronic chelation Undesired Chelation o_nba->chelation catalyst [Pd(L)n] catalyst->steric catalyst->chelation failure Sluggish or Failed Reaction steric->failure Leads to electronic->failure Leads to chelation->failure Leads to

Caption: The "ortho effect" in nitrobenzoic acid arylation.

Q4: My Suzuki-Miyaura coupling is yielding significant homocoupled byproducts. How can I improve selectivity?

A4: Homocoupling, where two molecules of the organoboron reagent couple (R-B(OH)₂ + R-B(OH)₂) or two molecules of the organohalide couple (Ar-X + Ar-X), is a classic side reaction in Suzuki-Miyaura couplings.[14]

Root Causes & Mechanistic Insight:

  • Slow Transmetalation: The key step for cross-coupling is transmetalation, where the organic group is transferred from boron to the palladium center.[25][26] If this step is slow relative to other pathways, side reactions can dominate.

  • Oxidative Conditions: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

  • Catalyst Decomposition: If the palladium(0) catalyst is unstable, it can aggregate into palladium black, which can promote homocoupling.[14]

Solutions & Preventative Measures:

  • Optimize the Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[26] Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is sufficiently soluble in your solvent system. A solvent system like dioxane/water or toluene/water is common.

  • Degas Thoroughly: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

  • Use High-Quality Reagents: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which can have different reactivity and may promote side reactions.[14]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes help drive the cross-coupling reaction to completion and minimize side reactions involving the limiting halide partner.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the Pd(0) center, accelerate the rate of reductive elimination (the product-forming step), and disfavor pathways leading to homocoupling.[26]

Q5: In my Buchwald-Hartwig amination, I'm seeing hydrodehalogenation of my aryl halide. What adjustments should I make?

A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction in Buchwald-Hartwig aminations. It competes with the desired C-N bond formation.

Root Causes & Mechanistic Insight:

  • β-Hydride Elimination: This is a potential side reaction pathway. After the amine coordinates to the palladium center, an alternative to reductive elimination is β-hydride elimination from the amido ligand, if an α-hydrogen is present on the amine's alkyl group. This forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl group to cause hydrodehalogenation of the starting material.[8][27]

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, competing side reactions like hydrodehalogenation have more time to occur.

Solutions & Preventative Measures:

  • Ligand Selection: The choice of ligand is the most critical factor. Modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) were specifically designed to promote fast reductive elimination, thereby outcompeting side reactions like hydrodehalogenation.[6][28] Ensure your ligand is appropriate for the specific class of amine and aryl halide you are using.

  • Base Selection: The base plays a role in forming the palladium-amido complex. Using a strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard.[28] However, the choice can influence reaction rates, and screening may be necessary.

  • Temperature Control: While heating is often required, excessive temperatures can sometimes promote decomposition pathways. Try running the reaction at the lower end of the typical temperature range (e.g., 80-100 °C).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst and ligand for nitrobenzoic acid arylation?

A1: The optimal catalyst-ligand system depends heavily on the specific transformation (e.g., Suzuki, C-H activation, Buchwald-Hartwig) and the substitution pattern of your nitrobenzoic acid.

FactorConsiderationRecommended Ligand Classes
Reaction Type Suzuki-Miyaura: Requires efficient transmetalation and reductive elimination.Bulky monophosphines (e.g., SPhos, XPhos), BrettPhos for denitrative coupling.[5][6]
C-H Activation: Needs a ligand that facilitates C-H cleavage and stabilizes the palladacycle.Amino acids (e.g., Ac-Ile-OH), Pyridone-based ligands.[21][22][29]
Buchwald-Hartwig: Must promote rapid C-N reductive elimination to avoid side reactions.Bulky biarylphosphines (e.g., RuPhos, XPhos).[28]
Steric Hindrance ortho-substituted substrates require catalysts that can accommodate bulk.Sterically demanding ligands like tBuBrettPhos, or specialized ligands for C-H activation.[19][28]
Electronic Effects Electron-deficient benzoic acids may require more electron-donating ligands to facilitate oxidative addition.Electron-rich phosphines or N-heterocyclic carbenes (NHCs).[6][30]
Cost & Stability For scale-up, catalyst loading, cost, and air/moisture stability are critical.Pre-formed catalysts (precatalysts) offer better stability and reproducibility.
Q2: How does the position of the nitro group (ortho, meta, para) influence the arylation strategy?

A2: The nitro group's position has a profound impact due to a combination of steric and electronic effects.

  • ortho-Nitrobenzoic Acid: Presents the greatest steric challenge, often requiring specialized ligands to overcome steric hindrance or C-H activation strategies that use the carboxylate as a directing group.[10][15][19] The "ortho effect" can also alter the acidity and conformation of the carboxylic acid.[18][20]

  • meta-Nitrobenzoic Acid: The nitro group exerts a strong electron-withdrawing inductive effect. In C-H activation, this deactivates the ortho C-H bonds, potentially making the reaction more challenging than for electron-rich substrates.[30]

  • para-Nitrobenzoic Acid: Steric hindrance is minimized. The strong electron-withdrawing effect of the para-nitro group can make some aryl halides more reactive towards oxidative addition in cross-coupling reactions.

Q3: Can the nitro group itself be used as a leaving group in cross-coupling reactions?

A3: Yes, this is a relatively recent and powerful advancement in cross-coupling chemistry. Nitroarenes, which are readily available via nitration, can be used as electrophiles in "denitrative" cross-coupling reactions.[5][6] This process involves the oxidative addition of a low-valent metal catalyst (typically palladium) into the C-NO₂ bond.[6][31] The reaction requires a specific catalyst system, with Pd/BrettPhos being particularly effective.[6] This strategy has been successfully applied to Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions, providing a valuable alternative to using aryl halides.[6]

Q4: What are the best practices for setting up and monitoring these reactions to minimize side products?

A4: Rigorous experimental technique is crucial for reproducibility and minimizing side reactions.

  • Inert Atmosphere: Many cross-coupling catalysts, particularly the Pd(0) active species, are oxygen-sensitive. Always assemble your reaction under an inert atmosphere (argon or nitrogen), and use properly degassed solvents.

  • Reagent Purity: Use high-purity starting materials, catalysts, and ligands. Impurities can inhibit catalysis or cause side reactions.[7]

  • Controlled Addition: For highly exothermic reactions or when dealing with sensitive substrates, slow addition of a key reagent (e.g., the base or one of the coupling partners) can help maintain temperature control and minimize byproduct formation.[7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[15] This allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to product decomposition or increased side reactions.

  • Small-Scale Optimization: Before committing to a large-scale reaction, perform small-scale optimizations to screen different catalysts, ligands, bases, solvents, and temperatures.[32][33]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Nitrobenzoic Acid

This is a representative protocol and must be optimized for specific substrates.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated nitrobenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a mixture of the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction vial.

  • Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Carboxylate-Directed C-H Arylation

This protocol is based on palladium-catalyzed methods and requires careful optimization.

  • Setup: To an oven-dried screw-cap vial, add the nitrobenzoic acid (1.0 equiv), aryl iodide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., Ac-Ile-OH, 15 mol%).[21][22]

  • Inerting: Backfill the vial with argon or nitrogen.

  • Solvent Addition: Add the reaction solvent (e.g., HFIP) via syringe.[21][22][23]

  • Reaction: Seal the vial tightly and place it in a preheated heating block at the desired temperature (e.g., 25-100 °C). Stir for the required time (12-24 h).

  • Monitoring: Periodically take aliquots to monitor the formation of the product by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent. Filter through a pad of celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

References

  • Doyle, A. G., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. [Link]

  • Doyle, A. G., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. [Link]

  • Doyle, A. G., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PubMed. [Link]

  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Organic Letters. [Link]

  • Doyle, A. G., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ChemRxiv. [Link]

  • Su, W., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters. [Link]

  • Goossen, L. J., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie. [Link]

  • Hoover, J. M., et al. (2015). Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. PubMed. [Link]

  • Chen, G., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]

  • Hoover, J. M., et al. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications. [Link]

  • Su, W., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters. [Link]

  • Daugulis, O., et al. (2011). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. Organic Letters. [Link]

  • Hoover, J. M., et al. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. Scientific Diagram. [Link]

  • Goossen, L. J., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Scientific Diagram. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ackermann, L., et al. (2021). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers. [Link]

  • Reddit. (2026). Why otho nitrobenzoic acid is more acidic than para nitrobenzoic acid. r/JEEAdv26dailyupdates. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Wikipedia. Ortho effect. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hartwig, J. F., & Culkin, D. A. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal. [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • The Organic Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chen, G., et al. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2015). Ambient-Temperature Ortho C-H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Semantic Scholar. [Link]

  • Larrosa, I., et al. (2012). Decarboxylative CH Arylation of Benzoic Acids under Radical Conditions. Organic Letters. [Link]

  • ResearchGate. (2023). ortho -C−H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium. Request PDF. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • Zhang, X., et al. (2025). Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Chen, G., et al. (2009). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Angewandte Chemie. [Link]

  • ResearchGate. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Request PDF. [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of Nitroarenes. Request PDF. [Link]

  • Al-Amin, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

Sources

Enhancing crystal size of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid for X-ray

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Growth Helpdesk: 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Current Status: Active Ticket ID: XRAY-CRYST-NNBA-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

You are likely experiencing needle formation (1D growth) or microcrystalline precipitation . This is characteristic of molecules combining a planar aromatic system (Naphthalene) with a strong hydrogen-bonding headgroup (Nitrobenzoic acid). The naphthalene moiety drives rapid


-

stacking in one direction, while the carboxylic acid forms dimer chains, resulting in high-aspect-ratio needles unsuitable for X-ray diffraction.

To fix this, we must transition from Kinetic Control (fast, disordered growth) to Thermodynamic Control (slow, ordered 3D growth).

Phase 1: Diagnostic Triage

Before mixing solvents, diagnose your current failure mode to select the correct protocol.

DiagnosticMatrix Problem What is the current result? Needles Thin Needles (Hair-like) Problem->Needles Powder Microcrystalline Powder Problem->Powder Oil Oiling Out (Liquid droplets) Problem->Oil Soln_Viscosity Increase Viscosity (Gel Method) Needles->Soln_Viscosity Suppress 1D Growth Soln_Dilution Lower Supersaturation (Vapor Diffusion) Powder->Soln_Dilution Slow Nucleation Soln_Temp Temp Cycling (Ostwald Ripening) Oil->Soln_Temp Re-dissolve & Cool Slower

Figure 1: Decision Matrix for protocol selection based on visual observation of failed attempts.

Phase 2: Solvent Engineering

The choice of solvent is critical for this compound (NNBA). You need a system that solubilizes the polar nitro/acid groups but allows the hydrophobic naphthalene rings to organize slowly.

Solvent RoleRecommended SolventsMechanism of Action
Good Solvent (Dissolver) THF, Acetone, DMF High polarity disrupts acid dimers; dissolves the nitro group effectively. DMF is excellent but hard to remove (evaporates slowly).
Anti-Solvent (Precipitant) Toluene, Chlorobenzene Critical Choice: Unlike alkanes (Pentane), aromatic anti-solvents interact with the naphthalene ring via

-stacking, potentially slowing down the rapid "stacking" growth that causes needles [1].
Dopant (Shape Modifier) Acetic Acid (1-2%) Adding trace acid prevents deprotonation and ensures the carboxylic acid dimer remains the primary building block.

Phase 3: Advanced Protocols

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: Converting powder/microcrystals into blocks.

The Logic: This method slowly increases supersaturation as the anti-solvent diffuses into the good solvent. The key for NNBA is to use an aromatic anti-solvent to modulate the


-stacking interactions.

Step-by-Step:

  • Prepare Solution: Dissolve 10–15 mg of NNBA in 0.5 mL of THF or Acetone . Filter through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial or small culture tube).

  • Prepare Chamber: In a larger outer jar (e.g., a jam jar or scintillation vial), place 2–3 mL of Toluene or Chlorobenzene .

  • Assembly: Place the open inner vial inside the jar containing the anti-solvent. Do not let the liquids touch.

  • Seal & Wait: Cap the outer jar tightly. Store in a vibration-free area (dark, constant temperature) for 3–7 days.

  • Troubleshooting: If needles still form, repeat using DMSO as the good solvent and Water as the anti-solvent (very slow diffusion due to DMSO viscosity).

Protocol B: Gel Crystallization (The "Needle-Killer")

Best for: High-aspect-ratio needles that refuse to grow in 3D.

The Logic: A gel matrix (sodium metasilicate) suppresses convection currents and slows down the diffusion of molecules to the crystal face. This physically prevents the rapid 1D growth of needles, forcing the crystal to grow wider (3D) [2].

Step-by-Step:

  • Prepare Gel Base: Mix sodium metasilicate solution (density 1.06 g/mL) with 1M Acetic Acid until pH reaches ~6.0.

  • Set the Gel: Pour this mixture into a U-tube or test tube and let it polymerize (solidify) overnight.

  • Layering:

    • Top Layer: Gently pipette a solution of NNBA (dissolved in Acetone/THF) on top of the set gel.

    • Bottom Layer (Optional): If using a U-tube, place the anti-solvent in the other arm.

  • Growth: The NNBA molecules will slowly diffuse into the water-based gel pores. The constrained environment forces high-quality, defect-free growth.

  • Harvesting: Break the gel and wash crystals with water.

GelCrystallization Step1 1. Gel Formation (Silicate + Acid -> pH 6) Step2 2. Polymerization (Wait 24h) Step1->Step2 Step3 3. Diffusion (Layer NNBA Solution on top) Step2->Step3 Step4 4. Restricted Growth (Molecules diffuse into gel pores) Step3->Step4 Result Result: Thick Prisms (No convection = No needles) Step4->Result

Figure 2: Workflow for Gel Crystallization to suppress needle formation.

Phase 4: FAQ & Troubleshooting

Q: My crystals are large enough but they don't diffract X-rays (amorphous). Why? A: You likely have solvent inclusion or "twinning."

  • Fix: Switch to a solvent with a different shape (e.g., from planar Benzene to tetrahedral Chloroform) to prevent solvent molecules from getting trapped in the lattice voids.

Q: The solution turned dark/black, and no crystals formed. A: Nitro compounds can be light-sensitive or prone to oxidation in basic conditions.

  • Fix: Wrap your crystallization vials in aluminum foil to exclude light. Ensure your solvent is not basic (avoid amines); add 1% acetic acid to stabilize the protonated form.

Q: Can I use evaporation? A: Avoid rapid evaporation. For NNBA, evaporation increases concentration too quickly, leading to "crashing out" (powder). If you must use evaporation, cover the vial with Parafilm and poke one single pinhole to slow the rate significantly [3].

References

  • G.M. Day et al. , "Significant reduction of needle aspect ratios of crystals grown in the presence of specific additives," Crystal Growth & Design, 2005.

  • H.K. Henisch , Crystals in Gels and Liesegang Rings, Cambridge University Press, 1988.

  • Stout, G. H. & Jensen, L. H. , X-Ray Structure Determination: A Practical Guide, Wiley-Interscience.

Disclaimer: Standard laboratory safety protocols for handling nitro-aromatics should be observed. Avoid heating dry solids.

Validation & Comparative

Technical Evaluation: 2-(Naphthalen-2-yl) vs. 2-(Naphthalen-1-yl)-4-nitrobenzoic Acid

[1]

Executive Summary

This guide provides a technical comparison between 2-(Naphthalen-2-yl)-4-nitrobenzoic acid (Isomer A) and its 2-(Naphthalen-1-yl) analog (Isomer B).[1] While chemically similar, the positional isomerism of the naphthyl group induces profound differences in steric topology, electronic conjugation, and synthetic accessibility.[1]

  • Isomer A (2-yl): Characterized by a "linear," semi-planar geometry.[1] It offers extended

    
    -conjugation and higher packing efficiency, making it suitable for conductive MOFs and crystalline scaffolds.[1]
    
  • Isomer B (1-yl): Characterized by an "orthogonal," highly twisted geometry due to the peri-hydrogen steric clash.[1] It exhibits higher solubility, interrupted conjugation, and is often used to introduce steric bulk or disrupt stacking in supramolecular assemblies.[1]

Structural Analysis & Steric Topology

The defining difference between these isomers is the dihedral twist angle driven by steric hindrance.

The "Peri-Effect" Mechanism
  • 2-(Naphthalen-2-yl) (Isomer A): The connection point is at the

    
    -position of naphthalene.[1] The adjacent protons (H1 and H3) exert moderate steric pressure on the benzoate ring. The molecule adopts a twisted but adaptable conformation (typically 30–45°), allowing for partial orbital overlap.
    
  • 2-(Naphthalen-1-yl) (Isomer B): The connection is at the

    
    -position.[1] The H8 proton  (peri-position) of the naphthalene ring creates a severe steric clash with the carboxyl and nitro groups of the benzoate ring. This forces the biaryl bond to rotate to a near-perpendicular angle (60–90°) to relieve strain, effectively decoupling the two aromatic systems electronically.
    
Structural Logic Diagram

The following diagram illustrates the causal relationship between the isomer structure and its resulting physicochemical properties.

StructuralLogicIsomerA2-(Naphthalen-2-yl)(Isomer A)StericsAModerate Sterics(H1/H3 Interaction)IsomerA->StericsAIsomerB2-(Naphthalen-1-yl)(Isomer B)StericsBSevere Sterics(Peri-H8 Interaction)IsomerB->StericsBGeometryASemi-Planar(Twist ~35°)StericsA->GeometryAGeometryBOrthogonal(Twist >60°)StericsB->GeometryBPropAHigh Packing / Conjugation(High MP, Red-shifted UV)GeometryA->PropAPropBHigh Solubility / Blue-Shift(Low MP, Interrupted Conjugation)GeometryB->PropB

Caption: Causal flow from naphthyl attachment point to macroscopic material properties.

Comparative Properties Table

The following data summarizes the expected physicochemical differences based on established biaryl structure-property relationships (SPR).

Feature2-(Naphthalen-2-yl) Isomer 2-(Naphthalen-1-yl) Isomer Causality
Geometry Semi-Planar (Extended)Twisted (Orthogonal)Steric repulsion of Naphthyl-H8 (Peri-hydrogen).[1]
Electronic State Conjugated SystemDecoupled SystemOrbital overlap is minimized in the orthogonal 1-yl isomer.[1]
UV-Vis Spectra Red-shifted (

higher)
Blue-shifted (

lower)
2-yl allows delocalization; 1-yl behaves as separate rings.[1]
Solubility Moderate (High Stacking)High (Low Stacking)Non-planar shapes (1-yl) disrupt crystal lattice energy.[1]
Melting Point High (>230°C, predicted)Lower (Predicted)Efficient

-

stacking in 2-yl stabilizes the solid state.[1]
Reactivity (Suzuki) Standard KineticsSlow / Sterically HinderedOxidative addition/Reductive elimination is harder for 1-yl.[1]

Synthesis & Experimental Protocols

The synthesis of both isomers utilizes Suzuki-Miyaura Cross-Coupling .[1] However, the 1-naphthyl isomer requires optimized conditions due to the steric hindrance at the coupling site.[1]

Reaction Pathway
1
Protocol A: Standard Synthesis (For 2-Naphthyl Isomer)

Best for: this compound[1]

  • Reagents:

    • 2-Bromo-4-nitrobenzoic acid (1.0 eq)[1]

    • 2-Naphthalenylboronic acid (1.1 eq)[1]

    • 
       (3-5 mol%)
      
    • 
       (2.0 eq)
      
    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with

      
       for 30 mins.[1]
      
    • Combine aryl halide, boronic acid, and base in the reaction vessel.[1]

    • Add catalyst under inert atmosphere.[1]

    • Reflux at 90°C for 6–12 hours .

    • Workup: Acidify with 1M HCl to precipitate the product. Filter and recrystallize from Ethanol/DMF.[1]

Protocol B: High-Activity Synthesis (For 1-Naphthyl Isomer)

Best for: 2-(Naphthalen-1-yl)-4-nitrobenzoic acid Reasoning: The steric bulk of the 1-naphthyl group retards the transmetalation step.[1] A more active catalyst system is required.

  • Reagents:

    • 2-Bromo-4-nitrobenzoic acid (1.0 eq)[1]

    • 1-Naphthalenylboronic acid (1.2 eq)[1]

    • Catalyst:

      
       (2 mol%) + S-Phos  or PCy3  (4-8 mol%)[1]
      
    • Base:

      
       (3.0 eq) - Stronger base often helps sterically demanding couplings.[1]
      
    • Solvent: Toluene/Water (10:1) or Dioxane.

  • Procedure:

    • Strict inert conditions (Schlenk line or Glovebox recommended).

    • Heat at 100–110°C for 18–24 hours .[1]

    • Workup: The product may not precipitate as easily due to higher solubility. Extract with Ethyl Acetate, dry over

      
      , and purify via column chromatography (SiO2, Hexane:EtOAc gradient) before final acidification/crystallization.
      
Synthesis Decision Workflow

SynthesisWorkflowStartSelect Target IsomerIsomer22-(Naphthalen-2-yl)(Less Steric)Start->Isomer2Isomer12-(Naphthalen-1-yl)(High Steric)Start->Isomer1Cond1Standard Conditions:Pd(PPh3)4, K2CO3, 90°CIsomer2->Cond1Cond2High-Activity Conditions:Pd2(dba)3 + S-Phos, K3PO4, 110°CIsomer1->Cond2Result1High Yield (>85%)Simple PrecipitationCond1->Result1Result2Moderate Yield (60-75%)Requires ChromatographyCond2->Result2

Caption: Decision tree for selecting catalytic systems based on steric demand.

Application Guide

Metal-Organic Frameworks (MOFs)
  • 2-Naphthyl Isomer: Ideal for constructing rigid, open-channel MOFs .[1] The extended linearity allows for larger pore apertures and predictable "paddle-wheel" assembly.[1]

  • 1-Naphthyl Isomer: Used to prevent interpenetration .[1] The bulky, orthogonal twist creates a "bumper" effect that stops adjacent MOF nets from collapsing into each other, preserving porosity in catenation-prone topologies.[1]

Optoelectronics
  • 2-Naphthyl Isomer: Preferred for charge transport layers .[1] The planar nature facilitates

    
    -stacking, which is critical for electron/hole mobility.[1]
    
  • 1-Naphthyl Isomer: Preferred for amorphous films or blue emitters .[1] The twist disrupts stacking (preventing fluorescence quenching) and shifts emission to higher energies (blue-shift).

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Title: "Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism"
    • Source: BenchChem / Wikipedia
    • URL:[Link]

  • Steric Hindrance in Biaryls (The Ortho/Peri Effect)

    • Title: "Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Deriv
    • Source: Journal of the American Chemical Society[2]

    • URL:[Link]

  • Synthesis of 2-Arylbenzoic Acids

    • Title: "An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid"[1]

    • Source: BenchChem Technical Guides
  • Properties of 4-Nitrobenzoic Acid Derivatives

    • Title: "4-Nitrobenzoic Acid: Properties and Applications"[1]

    • Source: PubChem / NIH
    • URL:[Link]

A Senior Application Scientist's Guide to Predicting and Interpreting Mass Spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical research and materials science, this compound represents a class of complex aromatic molecules whose biological activity and material properties are intrinsically linked to their precise chemical structure. As such, unambiguous structural confirmation is not merely a formality but a cornerstone of rigorous scientific investigation. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), stands as a premier analytical tool for this purpose.[1][2]

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of this compound. In the absence of published experimental spectra for this specific molecule, we will apply first-principles thinking, drawing upon established fragmentation mechanisms of its constituent functional groups—aromatic carboxylic acids, nitroaromatics, and polycyclic aromatic hydrocarbons.[3][4][5] This approach allows us to construct a scientifically rigorous and predictive framework for interpreting future experimental data. We will compare the expected fragmentation pathways under both negative and positive ion electrospray ionization (ESI), providing a robust guide for method development and data analysis.

Theoretical Framework: The Logic of Ionization and Fragmentation

The choice of ionization technique is paramount as it dictates the nature of the precursor ion and, consequently, its entire fragmentation cascade. For a polar, thermally labile molecule like this compound, ESI is the method of choice over harsher techniques like electron ionization (EI).[1] ESI generates even-electron ions, typically [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, which possess low internal energy.[1] This "soft" ionization minimizes in-source fragmentation, preserving the molecular weight information in the precursor ion. Subsequent fragmentation is then achieved in a controlled manner using CID, where the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), inducing fragmentation at the weakest chemical bonds.[6]

Our analysis will focus on ESI for two reasons:

  • Analyte Suitability : The acidic proton of the carboxylic acid group makes this molecule exceptionally well-suited for negative ion mode ESI, which is often the most sensitive and informative for such compounds.[7]

  • Structural Information : The controlled fragmentation of CID allows for a stepwise deconstruction of the molecule, providing clear, interpretable relationships between precursor and product ions.

Predicted Fragmentation Pathways: A Structural Breakdown

The structure of this compound (Molecular Weight: 293.28 g/mol ) contains several key features that will govern its fragmentation: a carboxylic acid group, a nitro group, a phenyl ring, and a naphthalene moiety. The interplay between these groups, particularly the ortho positioning of the bulky naphthalene group relative to the carboxylic acid, may introduce unique steric or electronic effects.

Negative Ion ESI-MS/MS: The Dominant and Most Informative Mode

In negative ion mode, the molecule will readily deprotonate at its most acidic site, the carboxylic acid, to form the carboxylate anion [M-H]⁻ at m/z 292.

Primary Fragmentation: Decarboxylation The most common and energetically favorable fragmentation pathway for deprotonated aryl carboxylic acids is the neutral loss of carbon dioxide (CO₂; 44.01 Da).[3][8] This is the foundational fragmentation we predict for the [M-H]⁻ ion.

  • [M-H]⁻ (m/z 292) → [M-H-CO₂]⁻ (m/z 248) + CO₂

This initial loss creates a new anion where the negative charge is localized on the phenyl ring, specifically at the carbon that was previously bonded to the carboxyl group.

Secondary Fragmentation Cascades The resulting ion at m/z 248 (2-nitro-5-(naphthalen-2-yl)phenyl anion) becomes the precursor for subsequent fragmentation. The fragmentation will now be driven by the nitro group and the stable aromatic systems.

  • Loss of Nitrogen Dioxide (NO₂) : A common pathway for nitroaromatic compounds is the loss of a nitrogen dioxide radical (NO₂; 46.01 Da).[3][4]

    • [M-H-CO₂]⁻ (m/z 248) → [C₁₆H₁₀]⁻ (m/z 202) + NO₂

  • Loss of Nitric Oxide (NO) : Alternatively, the ion can lose a nitric oxide radical (NO; 30.00 Da).[3][4] This often involves a rearrangement to form a more stable phenoxide-like structure.

    • [M-H-CO₂]⁻ (m/z 248) → [C₁₆H₁₀O]⁻ (m/z 218) + NO

The relative abundance of the fragments at m/z 202 and m/z 218 will be dependent on the collision energy applied.

G cluster_main Predicted Negative Ion Fragmentation mol This compound [M-H]⁻ m/z 292 frag1 [M-H-CO₂]⁻ m/z 248 mol->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-NO₂]⁻ m/z 202 frag1->frag2 - NO₂ (46 Da) frag3 [M-H-CO₂-NO]⁻ m/z 218 frag1->frag3 - NO (30 Da)

Caption: Predicted ESI fragmentation pathway in negative ion mode.

Positive Ion ESI-MS/MS: An Alternative View

While likely less sensitive, positive ion mode can provide complementary structural information. Protonation [M+H]⁺ is expected to occur on the carboxylic acid oxygen or the nitro group oxygen, creating a precursor ion at m/z 294.

Primary Fragmentation The fragmentation of the protonated molecule will likely proceed through several competing pathways:

  • Loss of Water (H₂O) : If protonation occurs on the carboxylic acid, a common initial loss is water (H₂O; 18.01 Da), forming an acylium ion.

    • [M+H]⁺ (m/z 294) → [M+H-H₂O]⁺ (m/z 276) + H₂O

  • Loss of the Entire Carboxyl Group (HCOOH) : A larger neutral loss of formic acid (HCOOH; 46.03 Da) or sequential losses of CO (28 Da) and H₂O (18 Da) are also plausible.[5][9]

    • [M+H]⁺ (m/z 294) → [M+H-CO-H₂O]⁺ (m/z 248) + CO + H₂O

Secondary Fragmentation The resulting fragment ions will then undergo further fragmentation, primarily involving the nitro group.

  • Loss of NO₂ : From the m/z 276 ion:

    • [M+H-H₂O]⁺ (m/z 276) → [C₁₇H₁₀O]⁺ (m/z 230) + NO₂

  • Loss of NO :

    • [M+H-H₂O]⁺ (m/z 276) → [C₁₇H₁₀O₂]⁺ (m/z 246) + NO

G cluster_main Predicted Positive Ion Fragmentation mol This compound [M+H]⁺ m/z 294 frag1 [M+H-H₂O]⁺ m/z 276 mol->frag1 - H₂O (18 Da) frag2 [M+H-H₂O-NO₂]⁺ m/z 230 frag1->frag2 - NO₂ (46 Da) frag3 [M+H-H₂O-NO]⁺ m/z 246 frag1->frag3 - NO (30 Da)

Caption: Predicted ESI fragmentation pathway in positive ion mode.

Summary of Predicted Fragmentation Data

The following tables summarize the key predicted ions for use in experimental data interpretation.

Table 1: Predicted Key Ions in Negative ESI-MS/MS

Ion Species Predicted m/z Neutral Loss Proposed Structure
[M-H]⁻ 292.06 - Deprotonated Parent
[M-H-CO₂]⁻ 248.07 CO₂ (44.01 Da) 2-nitro-5-(naphthalen-2-yl)phenyl anion
[M-H-CO₂-NO]⁻ 218.08 CO₂, NO (74.01 Da) Fragment after NO loss

| [M-H-CO₂-NO₂]⁻| 202.08 | CO₂, NO₂ (90.02 Da) | Fragment after NO₂ loss |

Table 2: Predicted Key Ions in Positive ESI-MS/MS

Ion Species Predicted m/z Neutral Loss Proposed Structure
[M+H]⁺ 294.08 - Protonated Parent
[M+H-H₂O]⁺ 276.07 H₂O (18.01 Da) Acylium ion intermediate
[M+H-H₂O-NO]⁺ 246.07 H₂O, NO (48.01 Da) Fragment after NO loss

| [M+H-H₂O-NO₂]⁺| 230.07 | H₂O, NO₂ (64.02 Da) | Fragment after NO₂ loss |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for acquiring high-quality MS/MS data for this compound. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective : To obtain clear precursor and product ion spectra in both negative and positive ESI modes.

Instrumentation : A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

Materials :

  • This compound standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Methanol (MeOH)

  • (Optional) 0.1% Formic Acid in water

  • (Optional) 0.1% Ammonium Hydroxide in water

Step-by-Step Methodology :

  • Sample Preparation :

    • Rationale : To ensure complete dissolution and prevent signal suppression.

    • Prepare a 1 mg/mL stock solution of the analyte in MeOH or ACN.

    • Dilute this stock solution to a working concentration of 1-10 µg/mL using a 50:50 ACN:Water mobile phase. This concentration range is typical for achieving good signal-to-noise without saturating the detector.

  • Infusion Analysis (Initial Scoping) :

    • Rationale : To quickly determine the optimal ionization polarity and observe the primary precursor ion without chromatographic interference.

    • Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra (MS1) from m/z 50-500 in both positive and negative ion modes.

    • Negative Mode : Expect to see the [M-H]⁻ ion at m/z 292. A solvent modifier like ammonium hydroxide is generally not needed due to the acidic nature of the analyte but can be used if ionization is poor.

    • Positive Mode : Expect to see the [M+H]⁺ ion at m/z 294. Adding 0.1% formic acid to the mobile phase can enhance protonation.[7]

  • Product Ion Scan (MS/MS) :

    • Rationale : To generate the fragmentation pattern for structural confirmation.

    • Set up a product ion scan experiment. Isolate the precursor ion (m/z 292 for negative mode, m/z 294 for positive mode) in the first quadrupole.

    • Introduce a collision gas (e.g., Argon) into the collision cell (second quadrupole).

    • Collision Energy Ramping : Instead of a single collision energy, perform a stepped ramp (e.g., from 10 eV to 40 eV in 5 eV steps). This is a self-validating step; low energies will reveal the primary, most stable fragments (like decarboxylation), while higher energies will induce secondary and tertiary fragmentation, providing a complete picture of the fragmentation cascade.[10]

    • Scan for product ions in the third quadrupole across a relevant mass range (e.g., m/z 40-300).

  • Data Analysis :

    • Examine the resulting spectra. In negative mode, confirm the presence of the base peak corresponding to the loss of CO₂ (m/z 248).

    • Identify the secondary fragments corresponding to the subsequent losses of NO and NO₂.

    • Compare the experimentally observed m/z values with the predicted values in Tables 1 and 2. High-resolution mass spectrometry (e.g., on a Q-TOF) would allow for confirmation of the elemental composition of each fragment, providing the highest level of confidence.

Caption: Experimental workflow for MS/MS analysis.

Conclusion

This guide establishes a detailed, predictive framework for the ESI-MS/MS fragmentation of this compound. The most diagnostically significant data is expected from the negative ion mode , characterized by a primary, high-abundance neutral loss of CO₂ (44 Da) from the [M-H]⁻ precursor at m/z 292. This is followed by secondary fragmentation of the resulting m/z 248 ion through the loss of NO₂ (46 Da) and/or NO (30 Da) . The positive ion mode provides complementary data, primarily initiated by a loss of H₂O (18 Da) from the [M+H]⁺ precursor at m/z 294. By understanding these predicted pathways and employing the robust experimental protocol provided, researchers can confidently identify and structurally characterize this molecule and its analogues, ensuring the integrity and validity of their scientific findings.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Yinon, J. (1993). Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision‐induced dissociation. Weizmann Institute of Science. Available at: [Link]

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Danell, A. S., & Mansoori, B. A. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • Lemmens, R., et al. (2021). Mass spectra of products and fragments from naphthalene formed in... ResearchGate. Available at: [Link]

  • Zandee, L., & Bernstein, R. B. (1982). Multiphoton ionization of azulene and naphthalene. Stanford University. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Trivedi, M. K., et al. (2015). GC-MS spectrum of control naphthalene sample. ResearchGate. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman People. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. PubChem. Available at: [Link]

  • Kostyukevich, Y., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available at: [Link]

  • Schug, K. A., & Feher, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available at: [Link]

Sources

Comparing acidity (pKa) of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid with benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

In the landscape of organic synthesis and drug design, acidity (pKa) dictates solubility, lipophilicity (LogD), and receptor binding affinity.

2-(Naphthalen-2-yl)-4-nitrobenzoic acid is a significantly stronger acid than benzoic acid .

  • Benzoic Acid pKa: 4.20

  • This compound (Predicted pKa): ~2.6 – 2.9

The Driver: This ~1.5 unit drop in pKa (representing a ~30-fold increase in acidity) is not accidental. It is the product of a synergistic "pincer movement" on the carboxyl group: the electronic withdrawal from the para-nitro group combined with the steric "Ortho Effect" imposed by the bulky naphthyl substituent.

Structural & Mechanistic Dissection

To understand the performance difference, we must move beyond simple stoichiometry and analyze the molecular orbital and steric environment.

The Reference: Benzoic Acid[1][2][3][4]
  • Structure: Planar phenyl ring conjugated with the carboxyl group.

  • Resonance: The carboxyl group is coplanar with the ring, allowing

    
    -electron donation from the ring to the carbonyl. This "cross-conjugation" stabilizes the neutral acid molecule more than it stabilizes the carboxylate anion, slightly decreasing acidity relative to formic acid.
    
  • Result: Moderate acidity (pKa 4.2).

The Target: this compound

This molecule introduces two critical perturbations:

A. The Electronic Hammer: 4-Nitro Group (-M, -I Effect)

Located at the para position, the nitro group is a potent Electron Withdrawing Group (EWG).[1]

  • Inductive (-I): Pulls electron density through the sigma bond framework.

  • Mesomeric (-M): Accepts electron density via

    
    -conjugation, specifically stabilizing the negative charge on the carboxylate anion.
    
  • Impact: Alone, a 4-nitro substituent lowers the pKa of benzoic acid to 3.44 .

B. The Steric Wedge: 2-(Naphthalen-2-yl) Group (The Ortho Effect)

The naphthyl group at the ortho position is sterically massive. It cannot lie coplanar with the benzoic acid core due to clashing with the carboxyl group and the adjacent ring protons.

  • Steric Inhibition of Resonance (SIR): The bulky naphthyl group forces the carboxyl group to twist out of plane relative to the benzene ring.

  • Consequence: This twisting breaks the conjugation between the phenyl ring and the carboxyl group. The destabilizing resonance donation from the ring to the carbonyl (present in benzoic acid) is eliminated.

  • Anion Stabilization: The carboxylate anion, now decoupled from the ring's electron donation, is less destabilized. Furthermore, the inductive withdrawal (-I) of the aryl (naphthyl) group acts over a short distance.

  • Impact: Ortho-aryl substituents typically lower pKa by 0.7–0.8 units (e.g., 2-phenylbenzoic acid pKa

    
     3.46).
    
Synergistic Acidity

The effects are additive in terms of Free Energy (


).



Data Comparison Table

FeatureBenzoic AcidThis compound
Molecular Formula


MW ( g/mol ) 122.12293.28
pKa (Experimental) 4.20 N/A (Predicted: 2.6 – 2.9 )
Electronic Effect Standard Phenyl (+R / -I)Strong Withdrawal (-M / -I from

)
Steric Geometry Planar (Conjugated)Twisted (Deconjugated Carboxyl)
Solubility (pH 7.4) High (Ionized)Very High (Fully Ionized)
LogP (Neutral) 1.87~3.5 (Estimated - Lipophilic Naphthyl)

Visualization: Mechanistic Pathway

The following diagram illustrates the logical flow determining the acidity difference, generated using Graphviz.

AcidityLogic cluster_0 Reference: Benzoic Acid cluster_1 Target: 2-(Naph)-4-NO2-Benzoic Acid BA Benzoic Acid (Planar) Res Resonance Stabilization of Neutral Acid BA->Res Conjugation pKa1 pKa ~ 4.2 Res->pKa1 Weakens Acidity Target Target Molecule (Highly Substituted) NO2 4-Nitro Group (-I / -M Effect) Target->NO2 Naph 2-Naphthyl Group (Steric Bulk) Target->Naph Stab Anion Stabilization (Inductive + Resonance) NO2->Stab Delocalizes Charge Twist Steric Inhibition of Resonance (SIR) Naph->Twist Forces Rotation pKa2 pKa ~ 2.7 (Stronger Acid) Twist->pKa2 Removes Destabilizing Conjugation Stab->pKa2 Lowers Energy of Anion

Figure 1: Mechanistic flow illustrating why the target molecule exhibits superior acidity through steric and electronic synergy.

Experimental Protocol: pKa Determination

Since the pKa of this compound is likely below 3.0 and the molecule has low aqueous solubility (due to the naphthyl group), standard aqueous titration is insufficient. We recommend a Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) .

Methodology: Potentiometric Titration in Methanol/Water

Objective: Determine the thermodynamic pKa (


) by extrapolating from mixed solvent data to 0% organic solvent.

Reagents:

  • Analyte: ~20 mg of this compound (High Purity).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Standard: Benzoic Acid (for system validation).

Protocol Steps:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water.

  • Dissolution: Dissolve the analyte in the 50% methanol mixture to ensure complete solubility. The concentration should be approx

    
     M.
    
  • Calibration: Calibrate the glass electrode pH meter using aqueous buffers (pH 1.68, 4.01, 7.00). Note: Electrode response in organic solvents requires correction, but the Yasuda-Shedlovsky method handles the trend.

  • Titration:

    • Perform the titration under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.
    • Add 0.1 M KOH in small increments (e.g., 10

      
      ).
      
    • Record the pH (apparent reading) after stabilization at each step.[2]

  • Data Processing (The Yasuda-Shedlovsky Plot):

    • Calculate the apparent

      
       (
      
      
      
      ) for each solvent composition using the Henderson-Hasselbalch equation at the half-neutralization point.
    • Plot

      
       vs. 
      
      
      
      (where
      
      
      is the dielectric constant of the solvent mixture).
    • Extrapolation: The y-intercept of the linear regression corresponds to the

      
       in pure water.
      

Validation Criteria:

  • The reference Benzoic Acid sample must yield a pKa of

    
     after extrapolation.
    
  • The slope of the plot indicates the solvation energetics; a steep slope confirms the hydrophobic nature of the naphthyl substituent.

References

  • Dippy, J. F. J., & Lewis, R. L. (1936). "The dissociation constants of some ortho-substituted acids." Journal of the Chemical Society, 644-649. Link

    • Establishes the "Ortho Effect" where ortho-substituted benzoic acids are invariably stronger than their isomers.[3][4]

  • Bowden, K., & Giam, C. S. (1968). "Structure-acidity relations in the benzoic acid series." Journal of the Chemical Society B: Physical Organic, 775-779. Provides quantitative Hammett sigma constants for nitro groups and analysis of steric effects.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

    • The authoritative source for the Yasuda-Shedlovsky extrapol
  • Byrne, F. P., et al. (2016). "Tools for the design of bio-based solvents." Sustainable Chemical Processes, 4, 7. Link

    • Reference for solvent dielectric constants used in the extrapol

Sources

A Senior Application Scientist's Guide to the Validation of Elemental Analysis for 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Sciences

In the landscape of drug development and materials science, the precise characterization of a chemical entity is paramount. Elemental analysis, a cornerstone of analytical chemistry, provides the most fundamental data about a compound: its empirical formula. This information is critical for confirming the identity and purity of newly synthesized active pharmaceutical ingredients (APIs), intermediates, and reference standards. For a molecule like 2-(Naphthalen-2-yl)-4-nitrobenzoic acid, an advanced intermediate in organic synthesis, verifying its elemental composition with validated methods ensures the integrity of subsequent research and development stages.

This guide provides an in-depth, experience-driven walkthrough for validating an elemental analysis method for this compound. We will focus on the most common and reliable technique, Combustion CHN (Carbon, Hydrogen, Nitrogen) Analysis, and frame its validation within the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] The objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, creating a self-validating system that ensures data is accurate, precise, and fit for its intended purpose.[3][4]

The Analyte: this compound

Before embarking on method validation, a thorough understanding of the analyte is essential.

  • Chemical Formula: C₁₇H₁₁NO₄

  • Molecular Weight: 293.28 g/mol

The theoretical elemental composition, derived from its formula and atomic weights, serves as the fundamental benchmark against which all experimental results will be compared.

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Composition (%)
Carbon (C)12.01117204.18769.62%
Hydrogen (H)1.0081111.0883.78%
Nitrogen (N)14.007114.0074.78%
Oxygen (O)15.999463.99621.82%
Table 1: Theoretical Elemental Composition of C₁₇H₁₁NO₄.

Primary Analytical Technique: Combustion CHN Analysis

Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds due to its speed, simplicity, and high precision.[5][6] The technique is based on the Pregl-Dumas method, involving the complete combustion of the sample in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified.[5]

cluster_0 CHN Combustion Analysis Workflow Sample 1. Sample Weighing (in Tin Capsule) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. High-Temp Combustion (~950°C, O₂ Atmosphere) C → CO₂, H → H₂O, N → NₓOᵧ Autosampler->Combustion Reduction 4. Reduction Tube (Copper, ~650°C) NₓOᵧ → N₂ Combustion->Reduction Separation 5. GC Column Separation of Gases Reduction->Separation Detection 6. Thermal Conductivity Detector (TCD) Separation->Detection Data 7. Data Acquisition & Processing Detection->Data

Caption: Workflow of a modern CHN combustion analyzer.

Method Validation Protocol: A Self-Validating System

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[7][8] For the elemental analysis of an API intermediate, the key validation characteristics as outlined in ICH Q2(R1) are Accuracy, Precision, and Specificity.[1][4]

Experimental Protocol: CHN Analysis Validation

1. Instrument and Reagents:

  • Instrument: Calibrated CHNS/O Elemental Analyzer.

  • Carrier Gas: Helium (High Purity, 99.999%).

  • Combustion Gas: Oxygen (High Purity, 99.999%).

  • Certified Reference Material (CRM): Acetanilide (C₈H₉NO) or another well-characterized, stable organic compound with a certified elemental composition.

  • Sample: this compound, confirmed to be of high purity (>99%) by an orthogonal technique like HPLC or qNMR.

2. Instrument Calibration:

  • Perform a multi-point calibration for C, H, and N using varying weights of the CRM (e.g., 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg).

  • Causality: This establishes the linear response of the thermal conductivity detector (TCD) across a range of element masses, ensuring that the quantification is not a single-point estimation but is based on a robust response curve.

3. Validation Study Execution:

The following workflow illustrates the logical relationship between the validation parameters.

cluster_1 Elemental Analysis Validation Logic Start Define Analyte & Method (C₁₇H₁₁NO₄ via Combustion) Specificity Specificity Assessment (Analyze Matrix Blank) Start->Specificity Accuracy Accuracy Study (n=9 analyses of CRM) Start->Accuracy Precision Precision Study (n=6 analyses of Analyte) Start->Precision Report Validation Report (Compare vs. Criteria) Specificity->Report Accuracy->Report Intermediate Intermediate Precision (Different Day/Analyst) Precision->Intermediate Intermediate->Report

Caption: Logical flow for validating the elemental analysis method.

A. Specificity

  • Objective: To demonstrate that the analytical signal is solely attributable to the elements (C, H, N) in the sample, without interference.

  • Procedure: Analyze an empty tin capsule (a method blank) through the entire analytical process.

  • Acceptance Criterion: The result for the blank should be below the instrument's detection limit for each element.

  • Expert Insight: This step is crucial. While combustion analysis is inherently specific to these elements, a blank run confirms the absence of contamination from the capsule, handling, or gas streams, thereby ensuring the integrity of the baseline.

B. Accuracy

  • Objective: To determine the closeness of the experimental results to the true (theoretical or certified) value.[9]

  • Procedure: Analyze the CRM nine times across three different concentration levels (e.g., 3 replicates each at ~1 mg, ~2 mg, and ~3 mg).

  • Acceptance Criterion: The mean experimental value for each element must be within ±0.4% (absolute) of the certified value. This is a widely accepted standard in synthetic chemistry and pharmaceutical submissions.[10]

  • Expert Insight: Using a CRM is non-negotiable as it provides an unbiased, traceable link to a known standard. Analyzing across a range, as opposed to a single level, verifies accuracy over the expected working range of the method.

C. Precision

  • Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[4] Precision is evaluated at two levels: Repeatability and Intermediate Precision.

    • i. Repeatability (Intra-assay Precision):

      • Procedure: Analyze the target analyte, this compound, six times (~2 mg each) under the same operating conditions over a short interval of time by the same analyst.

      • Acceptance Criterion: The Relative Standard Deviation (RSD) for each element should be ≤ 2.0%.

    • ii. Intermediate Precision:

      • Procedure: Repeat the repeatability study on a different day with a different analyst.

      • Acceptance Criterion: The RSD for the combined data from both days should be ≤ 3.0%.

      • Expert Insight: This test is a critical measure of the method's ruggedness.[11] It demonstrates that the method is reliable and will produce consistent results despite minor, unavoidable variations in a real-world laboratory setting, such as different operators or slight changes in ambient conditions.

Data Summary & Comparison

The validation data must be presented clearly to allow for objective comparison against acceptance criteria.

Accuracy Validation Data (Hypothetical)

Certified Reference MaterialElementCertified Value (%)Mean Experimental Value (%) (n=9)Absolute Difference (%)Result
Acetanilide (C₈H₉NO)C71.0970.95-0.14Pass
H6.716.78+0.07Pass
N10.3610.29-0.07Pass
Table 2: Summary of accuracy results against a CRM. Acceptance Criterion: Absolute Difference ≤ 0.4%.

Precision Validation Data for this compound (Hypothetical)

ParameterElementMean Experimental Value (%)Standard DeviationRSD (%)Result
Repeatability (Day 1, n=6) C69.550.210.30Pass
H3.810.051.31Pass
N4.750.061.26Pass
Intermediate Precision (Day 1 & 2, n=12) C69.590.250.36Pass
H3.790.071.85Pass
N4.770.081.68Pass
Table 3: Summary of precision results. Acceptance Criteria: Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 3.0%.

Comparison with Alternative Techniques

While combustion analysis is the primary method for bulk elemental composition, it's beneficial to understand its place among other analytical tools.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is not a direct competitor for CHN analysis but is a crucial complementary method.[12][13][14] Its strength lies in detecting and quantifying trace elemental impurities (e.g., residual catalysts like Pd, Pt, Ru) at parts-per-million (ppm) or parts-per-billion (ppb) levels. The validation of an ICP-MS method follows similar principles but with a focus on much lower concentration ranges, as detailed in USP General Chapters <232> and <233>.[12][15]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.[16] While it doesn't provide the percentage composition of individual elements like combustion analysis, its ability to confirm the exact mass to within a few ppm serves as powerful orthogonal evidence of the compound's identity. It is more of a qualitative or confirmatory technique rather than a quantitative one for bulk composition.[16]

Conclusion

The validation of the elemental analysis for this compound via combustion analysis is a systematic process grounded in established scientific and regulatory principles.[17] By rigorously assessing specificity, accuracy, and precision against pre-defined criteria, we generate a validation package that provides unequivocal confidence in the identity and purity of the material. This guide demonstrates that a well-designed validation study is not merely a checklist exercise; it is a self-validating system that explains the causality behind its design and provides trustworthy, authoritative data essential for advancing scientific research and drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Analytical Method Validation in Pharmaceuticals. Pharma Beginners. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements. Oxford Academic. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. [Link]

  • Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Elemental Analysis Manual. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • Determination of Toxic Elements in Food by ICP-MS Using AOAC Method 2015.01. Spectroscopy. [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences, University of Colorado. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Call for Methods: Trace Elemental Contaminants in Foods and Beverages. AOAC International. [Link]

  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. GSC Biological and Pharmaceutical Sciences. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]

  • 4-Nitrobenzoic Acid. PubChem. [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • Harmonised Guidelines for the In-House Validation of Methods of Analysis. IUPAC. [Link]

  • Elemental Impurity Testing. Contract Pharma. [Link]

  • Benzoic acid;naphthalene. PubChem. [Link]

  • CAS Number 610-27-5 4 Npa 4-Nitrobenzoic Acid In Chemistry Off White To Pale Yellow Powder. GlobalChemMade. [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health. [Link]

  • Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent. [Link]

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  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy. [Link]

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A Senior Application Scientist's Guide to Differentiating 2-(Naphthalen-2-yl)-4-nitrobenzoic acid from its Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative for Purity

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science landscapes, the unambiguous confirmation of a target molecule's identity and purity is paramount. The synthesis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid, a biaryl compound with significant potential as a scaffold in drug discovery, is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide and an arylboronic acid.

This guide provides an in-depth, practical comparison of the analytical techniques required to differentiate the final product, this compound, from its likely starting materials: 2-Halo-4-nitrobenzoic acid (e.g., 2-bromo-4-nitrobenzoic acid) and Naphthalene-2-boronic acid . We will explore the causality behind the selection of each analytical method and provide the experimental data necessary to empower researchers to confidently assess reaction completion and product purity.

The Synthetic Route: A Suzuki-Miyaura Cross-Coupling Approach

The logical synthetic pathway dictates the identity of the starting materials we need to distinguish from our final product. The biaryl structure is most efficiently constructed as illustrated below.

Suzuki_Coupling_Reaction cluster_conditions Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) Solvent SM1 2-Halo-4-nitrobenzoic acid (Starting Material 1) Product This compound (Target Product) plus + p1 SM2 Naphthalene-2-boronic acid (Starting Material 2) p2 p1->p2  

Figure 1: General scheme for the Suzuki-Miyaura synthesis of the target compound.

At-a-Glance: Comparative Analytical Overview

Before delving into detailed protocols, the following table summarizes the key expected outcomes from the most effective analytical techniques. This allows for rapid assessment of which method is best suited for a particular question—be it rapid reaction monitoring or definitive structural confirmation.

Analytical Technique This compound (Product) 2-Halo-4-nitrobenzoic acid (SM1) Naphthalene-2-boronic acid (SM2) Primary Differentiating Feature
TLC (Rf Value) IntermediateHigh or Low (Polar)High or Low (Polar)Distinct spot separation for all three components.
¹H NMR Spectroscopy Aromatic signals from both naphthalene (7H) and nitro-phenyl (3H) rings. Carboxyl proton (~13 ppm).Aromatic signals from only the nitro-phenyl ring (3H). Carboxyl proton (~13 ppm).Aromatic signals from only the naphthalene ring (7H). Boronic acid protons (broad).Presence of two distinct aromatic systems in the product.
Mass Spectrometry (m/z) Expected [M-H]⁻: 292.06Expected [M-H]⁻: 243.94 (for Bromo)Expected [M-H]⁻: 171.06Unique molecular weight for each compound.
IR Spectroscopy (cm⁻¹) C=O (~1700), N-O (~1530, 1350), Aromatic C=CC=O (~1700), N-O (~1530, 1350), Aromatic C=CLacks C=O and N-O stretches. Has B-O stretch (~1350).Absence of key functional groups in SM2.

Thin-Layer Chromatography (TLC): The First Line of Analysis

Expertise & Experience: TLC is an indispensable tool for real-time reaction monitoring.[3] Its power lies in its speed and ability to visually separate compounds based on polarity. The product, starting materials, and any significant byproducts should have different affinities for the stationary phase, resulting in distinct Retention Factor (Rf) values. An ideal solvent system will place the Rf values of all key spots between 0.2 and 0.8 for optimal resolution.

Trustworthiness: A single, well-defined spot for the purified product that is clearly separated from the starting material spots is a strong indicator of purity. Co-spotting—applying both a starting material and the reaction mixture to the same lane—is a self-validating method to confirm if any starting material remains.

TLC_Plate plate TLC Plate (Visualized under UV 254 nm) SM1 SM2 Co-Spot (SM1+SM2+Rxn) Reaction Mixture (Final) spot_sm1 spot_sm2 spot_co_sm1 spot_co_sm2 spot_co_prod spot_rxn_prod label_origin Origin label_front Solvent Front

Figure 2: Expected TLC plate for a completed reaction showing separation.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.[4] Draw a faint pencil line ~1 cm from the bottom (the origin).

  • Sample Application: Dissolve small amounts of SM1, SM2, and the reaction mixture in a suitable solvent (e.g., Ethyl Acetate). Using a capillary tube, spot each sample on the origin line in separate lanes.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid). The acetic acid is crucial to prevent streaking of the carboxylic acid-containing compounds.

  • Visualization: Once the solvent front nears the top, remove the plate, mark the solvent front, and dry. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: While TLC suggests product formation, only NMR provides definitive, atom-level structural confirmation. The key is that the ¹H NMR spectrum of the product will be a composite of the signals from both starting materials, with predictable shifts due to the new C-C bond and altered electronic environment.

Trustworthiness: Integration is a self-validating feature of ¹H NMR. The ratio of protons from the naphthalenyl region to the nitro-phenyl region in the product spectrum should be exactly 7:3. Any deviation indicates the presence of impurities.

¹H NMR Spectral Comparison
CompoundKey ¹H NMR Signals (Predicted, DMSO-d₆)Differentiating Features
Product ~13.1 ppm (s, 1H, -COOH), 7.5-8.5 ppm (m, 10H, Ar-H)Contains signals for both aromatic systems. Total aromatic integration = 10H.
SM1 ~13.0 ppm (s, 1H, -COOH), 7.6-8.2 ppm (m, 3H, Ar-H)Lacks naphthalene signals. Total aromatic integration = 3H.
SM2 9.0-10.0 ppm (br s, 2H, -B(OH)₂), 7.4-8.4 ppm (m, 7H, Ar-H)Lacks signals for the nitro-phenyl ring and the highly deshielded carboxylic acid proton.
¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary evidence. The product will feature a significantly higher number of distinct aromatic signals (~16-17, depending on symmetry and overlap) compared to SM1 (~6 signals) and SM2 (10 signals). The presence of the carboxyl carbon signal (~167 ppm) will readily distinguish the product and SM1 from SM2.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Experience: MS directly measures the mass-to-charge ratio (m/z), providing a fundamental piece of data: the molecular weight. This technique is exceptionally sensitive and is the ultimate arbiter of whether a molecule of the correct mass has been formed. Electrospray Ionization (ESI) in negative mode is ideal for these acidic compounds, as they readily lose a proton to form the [M-H]⁻ ion.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to several decimal places. Comparing this experimental mass to the calculated exact mass provides irrefutable evidence of the product's elemental composition, a self-validating system of the highest order.

Expected Molecular Ion Peaks (ESI Negative Mode)
CompoundFormulaCalculated Exact MassExpected [M-H]⁻ (m/z)
Product C₁₇H₁₁NO₄293.0688292.0616
SM1 (Bromo) C₇H₄BrNO₄244.9378243.9300 / 245.9279 (Isotope Pattern)
SM2 C₁₀H₉BO₂172.0696171.0622

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy excels at identifying the presence or absence of specific functional groups. While it can be challenging to distinguish the product from SM1 (2-halo-4-nitrobenzoic acid) since they share the same key functional groups (carboxylic acid, nitro group), it is exceptionally effective at confirming the absence of SM2 (naphthalene-2-boronic acid) in the final product.

Trustworthiness: The presence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and two strong nitro (N-O) stretches around 1530 cm⁻¹ and 1350 cm⁻¹ in the product sample confirms that the benzoic acid moiety is present. The absence of a strong, broad B-O stretch (often overlapping with the nitro stretch region) provides evidence that the boronic acid starting material has been consumed.

Key IR Vibrational Frequencies (cm⁻¹)
Functional GroupProductSM1SM2
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)N/A
C=O Stretch (Carboxylic Acid) ~1700~1700N/A
N-O Asymmetric Stretch ~1530~1530N/A
N-O Symmetric Stretch ~1350~1350N/A
O-H Stretch (Boronic Acid) N/AN/A3200-3400 (broad)
B-O Stretch N/AN/A~1350

Workflow for Analysis: A Logical Progression

For maximum efficiency and confidence, analytical techniques should be applied in a logical sequence.

Analysis_Workflow Start Reaction Mixture TLC TLC Analysis (Is the reaction complete?) Start->TLC TLC->Start No, continue reaction Workup Aqueous Workup & Purification (e.g., Column Chromatography) TLC->Workup Yes Purified Isolated Solid Workup->Purified NMR ¹H and ¹³C NMR (Is the structure correct?) Purified->NMR MS HRMS (Is the mass correct?) NMR->MS Structure Confirmed IR IR Spectroscopy (Are functional groups correct?) MS->IR Mass Confirmed Final Confirmed Product: This compound IR->Final FGs Confirmed

Figure 3: Recommended workflow for reaction monitoring and product validation.

Conclusion

Differentiating this compound from its starting materials is a straightforward process when a multi-technique, evidence-based approach is employed. TLC serves as the rapid, initial screen for reaction progress. Mass Spectrometry provides the definitive answer on molecular weight, confirming that a C-C bond has formed. Finally, NMR spectroscopy delivers the ultimate, unambiguous structural proof, elucidating the precise connectivity of the atoms. By using these techniques in concert, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic products and the reliability of their subsequent research.

References

  • PubChem. (Naphthalen-2-yl)boronic acid | C10H9BO2 | CID 2734375. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure. [Link]

  • Mirjalili, M., & Karimi, L. (2014). Synthesis, characterization and sorption studies of β-naphthol azo dyes on wool fabric. ResearchGate. [Link]

  • PubChem. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532. [Link]

  • Figueroa-Valverde, L., et al. (2017). Synthesis of 2-hydroxy-N-(4-nitrobenzoyl)naphthalene-1-carboximidic acid (3). ResearchGate. [Link]

  • mzCloud. 4 Nitrobenzoic acid. [Link]

  • PubChem. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. [Link]

  • Zhang, Y., et al. (2023). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene. ResearchGate. [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

  • ResearchGate. Suzuki coupling of 2,3‐dihaloazines with naphthalen‐2‐ylboronic acid. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • ACS Publications. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

  • Chemistry Stack Exchange. Nitrobenzene HNMR splitting. [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

  • Reddit. This is the result of my Thin-layer Chromatography experiment.... [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • ResearchGate. ¹H NMR spectra for the selective reduction of nitrobenzene. [Link]

  • NIST. Benzoic acid, 2-nitro-. [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • Google Patents.
  • PubChem. 2-[(4-Methylnaphthalen-1-yl)methyl]benzoic acid | C19H16O2 | CID 226055. [Link]

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Comparative Guide: Thermal Analysis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid , a specialized biaryl intermediate used in the synthesis of non-linear optical materials and kinase inhibitors. Due to the steric bulk of the naphthalene substituent at the ortho position, this compound exhibits distinct thermal behavior compared to its parent structures.

This analysis compares the target compound against two industry-standard alternatives: 4-Nitrobenzoic acid (high-stability reference) and 2-Phenylbenzoic acid (steric analog). The guide establishes a self-validating TGA/DSC protocol to differentiate melting events from potentially hazardous nitro-group decomposition.

Chemical Context & Structural Logic[1][2]

To interpret thermal data accurately, one must understand the competing structural forces within the molecule:

  • The Nitro Group (-NO₂): Located at the 4-position, this group provides crystallinity but introduces a risk of exothermic decomposition (deflagration) at high temperatures (>280°C).

  • The Carboxylic Acid (-COOH): Capable of forming hydrogen-bonded dimers, which typically increases the melting point. However, ortho-substitution often disrupts this dimerization.

  • The Naphthalene Moiety: Unlike a simple phenyl group, the naphthalene ring adds significant lipophilicity and

    
    -
    
    
    
    stacking potential. However, its bulk at the ortho position forces the biaryl system out of planarity, potentially lowering the lattice energy compared to planar analogs.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes experimental data for established standards against the predicted physicochemical profile of the target compound.

Table 1: Thermal Property Comparison
FeatureTarget: this compoundAlt 1: 4-Nitrobenzoic acid [1]Alt 2: 2-Phenylbenzoic acid [2]
Role Niche Intermediate / LigandParent StandardSteric Analog
Melting Point (

)
185°C – 205°C (Predicted*)237°C – 240°C111°C – 113°C
Decomposition (

)
~260°C (Onset) ~290°C>300°C
Thermal Event Type Endotherm (

) followed by Exotherm (

)
Sharp Endotherm (

)
Broad Endotherm (

)
Volatiles (TGA) Low volatility before

(High MW)
Sublimation risk >150°CModerate sublimation
Crystal Packing Twisted Biaryl (Steric strain)Planar / H-Bonded DimersTwisted Biaryl

*Note: The target's melting point is estimated to be higher than 2-Phenylbenzoic acid due to the larger naphthalene surface area, but lower than 4-Nitrobenzoic acid due to steric disruption of the crystal lattice.

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol includes internal checks to distinguish between phase transitions (melting) and chemical changes (decomposition).

Phase 1: Thermogravimetric Analysis (TGA)

Objective: Determine safe working limits and detect solvates.

  • Sample Prep: Weigh 5–10 mg of dried powder into an Alumina (

    
    ) pan . Note: Do not use aluminum pans if temperatures might exceed 600°C or if reaction with Al is suspected.
    
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Validation Check:

    • If mass loss > 2% occurs before 150°C, the sample is a solvate/hydrate.

    • Calculate the onset of decomposition (

      
      ). Stop DSC experiments 20°C below this value  to avoid sensor contamination.
      
Phase 2: Differential Scanning Calorimetry (DSC)

Objective: Precise determination of Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–4 mg into a Tzero Aluminum pan with a pinhole lid (allows gas escape to prevent pan deformation during decomposition).

  • Cycle 1 (Thermal History): Heat to

    
     (approx. 220°C). Do not overheat.
    
  • Cooling: Cool to 0°C at 10°C/min to observe recrystallization behavior.

  • Cycle 2 (Analysis): Heat to 250°C at 10°C/min.

  • Validation Check:

    • The melting peak should be sharp (range < 3°C). A broad peak indicates impurities or an amorphous phase.

    • Verify that the baseline returns to zero after the melt. If the baseline shifts exothermically immediately after melting, the compound is decomposing upon melt.

Mechanistic Workflow: Thermal Stability Assessment

The following diagram illustrates the decision logic for characterizing nitro-substituted biaryls, ensuring safety and data validity.

ThermalAnalysisWorkflow Start Start: this compound TGA Step 1: TGA Screening (Alumina Pan, N2, 10°C/min) Start->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Solvate Identify Solvate/Hydrate Volatiles->Solvate Yes DecompCheck Determine Td (Decomp Onset) Volatiles->DecompCheck No Solvate->DecompCheck DSC_Decision Is Tm < (Td - 30°C)? DecompCheck->DSC_Decision DSC_Safe Step 2: Standard DSC (Al Pan, Pinhole Lid) DSC_Decision->DSC_Safe Yes (Safe Window) DSC_Risk High Risk: Sealed Pan DSC (Or reduce max temp) DSC_Decision->DSC_Risk No (Overlap) Analyze Analyze Endotherm (Tm) vs Exotherm (Decomp) DSC_Safe->Analyze DSC_Risk->Analyze

Caption: Workflow for differentiating solvent loss, melting, and nitro-group decomposition in biaryl systems.

Expert Insights & Recommendations

The "Nitro-Twist" Effect

In 4-nitrobenzoic acid, the molecule is relatively planar, allowing for tight


-stacking and high lattice energy (Tm ~240°C). In the target molecule, the naphthalene ring at the 2-position  forces the carboxylic acid out of plane.
  • Implication: Expect a lower enthalpy of fusion (

    
    ) compared to the parent 4-nitrobenzoic acid.
    
  • Observation: If your DSC shows a "doublet" peak in the melting region, do not assume impurity immediately. Biaryl systems often exhibit conformational polymorphism , where the molecule crystallizes in different twist angles [3].

Safety Warning: Nitro Decomposition

Nitrobenzoic acid derivatives are energetic. As seen in 2-nitrobenzoic acid studies, decomposition is often autocatalytic and exothermic [4].[1]

  • Critical Rule: Never run a TGA of this compound in an Air/Oxygen atmosphere above 250°C. The combination of organic fuel (naphthalene) and oxidizer (nitro group) + external oxygen can damage the microbalance. Always use Nitrogen or Argon.

Final Recommendation

For drug development applications, the 2-phenylbenzoic acid analog is a safer, more stable starting point for solubility studies. However, if the electronic properties of the nitro group or the lipophilicity of the naphthalene are required for target binding, use the TGA-first protocol described above to establish a safe processing window (likely <200°C).

References

  • PubChem. (2025).[2][3] 4-Nitrobenzoic Acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (2024). 2-Phenylbenzoic acid Phase Transition Data. Retrieved from [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesis Yields of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of progress. The biaryl carboxylic acid, 2-(naphthalen-2-yl)-4-nitrobenzoic acid, represents a scaffold of significant interest, likely as an intermediate in the synthesis of larger, pharmacologically active compounds. The strategic placement of the bulky naphthalene group and the electron-withdrawing nitro functionality presents unique challenges and opportunities in its synthesis. This guide provides an in-depth comparison of the two primary synthetic routes for this class of molecule: the modern, palladium-catalyzed Suzuki-Miyaura coupling and the classic, copper-mediated Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, present a comparative analysis of their expected yields based on analogous transformations, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: The Synthetic Challenge

The construction of the C-C bond between the naphthalene and benzoic acid rings is the key strategic disconnection in the synthesis of this compound. The electronic and steric properties of the coupling partners significantly influence the efficiency of this transformation. The 4-nitrobenzoic acid moiety is electron-deficient due to the nitro group, which can be beneficial for some coupling reactions. However, the ortho-substitution pattern on the benzoic acid ring introduces steric hindrance, a common challenge in biaryl synthesis.

Methodological Comparison: Suzuki-Miyaura Coupling vs. Ullmann Condensation

The two most prevalent methods for the formation of such biaryl linkages are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation.[1][2]

The Suzuki-Miyaura Coupling: A Modern Powerhouse

The Suzuki-Miyaura coupling has become one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[3] It typically involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Bromo-4-nitrobenzoic_acid 2-Bromo-4-nitrobenzoic acid Target_molecule This compound 2-Bromo-4-nitrobenzoic_acid->Target_molecule + Naphthalen-2-ylboronic_acid Naphthalen-2-ylboronic acid Naphthalen-2-ylboronic_acid->Target_molecule Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Target_molecule Base Base (e.g., K₂CO₃) Base->Target_molecule

Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of the target molecule.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-4-nitrobenzoic acid).

  • Transmetalation: The organic group from the organoboron species (naphthalen-2-ylboronic acid) is transferred to the palladium(II) complex. This step is often facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_aryl Ar-Pd(II)L₂(Ar') PdII_halide->PdII_aryl Transmetalation (Ar'B(OH)₂ + Base) PdII_aryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages:

  • High Yields: Generally provides good to excellent yields.[3]

  • Mild Reaction Conditions: Often proceeds at moderate temperatures.[3]

  • Functional Group Tolerance: Tolerates a wide variety of functional groups.

  • Commercially Available Reagents: A vast array of boronic acids and palladium catalysts are commercially available.[3]

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a much older method for forming C-C and C-heteroatom bonds, typically requiring copper or a copper salt as a catalyst and often harsh reaction conditions.[2] For biaryl synthesis, it involves the coupling of two aryl halides.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Bromonaphthalene 2-Bromonaphthalene Target_molecule This compound 2-Bromonaphthalene->Target_molecule + 2-Chloro-4-nitrobenzoic_acid 2-Chloro-4-nitrobenzoic acid 2-Chloro-4-nitrobenzoic_acid->Target_molecule Cu_catalyst Cu Catalyst (e.g., Cu powder, CuI) Cu_catalyst->Target_molecule Base Base (e.g., K₂CO₃) Base->Target_molecule High_Temp High Temperature High_Temp->Target_molecule

Caption: General scheme of the Ullmann condensation for the synthesis of the target molecule.

Mechanistic Insights: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. It is generally believed to involve the formation of an organocopper intermediate. A plausible pathway involves the oxidative addition of an aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the biaryl product.[2]

Advantages:

  • Cost-Effective: Copper catalysts are generally less expensive than palladium catalysts.

  • Alternative for Specific Substrates: Can sometimes be effective where palladium-catalyzed reactions fail.

Comparative Analysis of Synthesis Yields

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper-based (e.g., Cu powder, CuI)
Typical Yields Generally high (70-95%) for similar biaryl syntheses.[3]Often moderate to good, but can be variable and substrate-dependent.
Reaction Temperature Mild to moderate (e.g., 60-100 °C).[4]Typically high (e.g., 150-220 °C).[2]
Substrate Scope Very broad, tolerates many functional groups.[1]Can be limited by harsh conditions.
Ligand Effects Ligand choice is crucial for optimizing yield and overcoming steric hindrance.Ligands can also be used to improve performance in modern Ullmann reactions.
Operational Simplicity Generally straightforward setup with well-defined catalytic systems.Can be more challenging to optimize and may require inert atmospheres and high-boiling point solvents.

For the synthesis of this compound, the Suzuki-Miyaura coupling is anticipated to provide a higher yield under milder conditions. The presence of the ortho-substituent on the benzoic acid ring presents a steric challenge that is often better addressed by the wide array of available phosphine ligands in Suzuki-Miyaura chemistry, which can be fine-tuned to promote the desired coupling.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a biaryl carboxylic acid analogous to the target molecule, illustrating the practical application of both methodologies.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-nitrobenzoic Acid with Naphthalen-2-ylboronic Acid

Rationale: This protocol utilizes a common palladium catalyst and a carbonate base, which are standard conditions for Suzuki-Miyaura couplings. The choice of a mixed solvent system (e.g., dioxane/water) is often employed to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • 2-Bromo-4-nitrobenzoic acid

  • Naphthalen-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid (1.0 mmol, 1.0 eq), naphthalen-2-ylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Ullmann Condensation of 2-Bromonaphthalene with 2-Chloro-4-nitrobenzoic Acid

Rationale: This protocol reflects the classic Ullmann conditions, employing copper powder as the catalyst and a high-boiling polar aprotic solvent like DMF. The higher temperatures are necessary to drive the reaction to completion.

Materials:

  • 2-Bromonaphthalene

  • 2-Chloro-4-nitrobenzoic acid

  • Copper powder (activated)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-chloro-4-nitrobenzoic acid (1.0 mmol, 1.0 eq), 2-bromonaphthalene (1.2 mmol, 1.2 eq), activated copper powder (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 160-180 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl (50 mL).

  • Stir the mixture for 30 minutes, then filter to remove the copper residues.

  • Extract the filtrate with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the more strategic and likely higher-yielding approach. Its milder reaction conditions, broader functional group tolerance, and the extensive toolkit of available catalysts and ligands make it the method of choice for modern synthetic chemistry. While the Ullmann condensation remains a viable, cost-effective alternative, the typically harsh conditions and potentially lower yields render it a secondary option, to be considered if the Suzuki-Miyaura approach proves problematic. Researchers embarking on the synthesis of this and related biaryl carboxylic acids are encouraged to initially invest their efforts in optimizing a Suzuki-Miyaura coupling protocol.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Synthesis of nitrobenzanthrones (NBAs) via the Ullmann cross coupling... ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. PubMed. [Link]

  • Suzuki–Miyaura and Ullmann coupling reactions in the presence of TiO2–AA–Pd nanohybrid. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Preparation of 2-and 4-nitrobenzoic acid.
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. [Link]

  • Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. Dalton Transactions (RSC Publishing). [Link]

  • Publications. The Surman Lab, KCL. [Link]

  • Download Citation. PLOS Pathogens. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(Naphthalen-2-YL)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(Naphthalen-2-YL)-4-nitrobenzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for structurally analogous aromatic nitro compounds and carboxylic acids, providing a robust framework for risk mitigation.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, its chemical structure—containing both a nitroaromatic group and a carboxylic acid moiety—allows for a reliable hazard assessment based on well-characterized analogs such as 4-nitrobenzoic acid and other aromatic nitro compounds. The primary hazards are summarized below.

Hazard CategoryPotential EffectsRationale and Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]Analogous nitrobenzoic acids are classified as harmful if ingested.
Skin Irritation/Corrosion Causes skin irritation.[4][5][6][7]Aromatic carboxylic acids and nitro compounds are known skin irritants.
Eye Irritation/Damage Causes serious eye irritation or damage.[1][3][4][5][6][7]This is a common hazard for acidic and aromatic compounds.
Respiratory Sensitization May cause respiratory irritation.[4][5][7]Fine powders of organic compounds can irritate the respiratory tract.
Long-Term Health Effects Suspected of causing genetic defects, cancer, and reproductive harm.Aromatic nitro compounds as a class are often associated with these chronic health risks.[8][9]
Physical Hazards As a fine powder, it may form an explosive dust-air mixture.This is a general risk for many organic solids.
Environmental Hazards Potentially toxic to aquatic life.[8][9]Nitroaromatic compounds should not be released into the environment.[10]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to ensuring your safety. The following is a multi-level PPE protocol designed to address the various handling scenarios in a laboratory setting.

Standard Laboratory Attire (Minimum Requirement)
  • Safety Glasses: Must be worn at all times in the laboratory.

  • Laboratory Coat: A flame-resistant coat is recommended.

  • Closed-Toe Shoes: To protect from spills.

  • Long Pants: To cover exposed skin.

Essential PPE for Handling this compound

The following table outlines the necessary PPE for specific tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile or Neoprene Gloves[11]Lab CoatN95 Respirator (or higher) in a fume hood[12]
Preparing Solutions Safety Goggles & Face Shield[12]Nitrile or Neoprene Gloves[11]Chemical-Resistant Apron over Lab Coat[12][13]Not required if in a certified fume hood.
Conducting Reactions Safety GogglesNitrile or Neoprene Gloves[11]Lab CoatNot required if in a certified fume hood.
Handling Waste Safety Goggles & Face Shield[12]Heavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab Coat[12][13]Not required if in a certified fume hood.
Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Fasten completely.

  • Respirator (if needed): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Select the appropriate gloves and pull the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside with your bare hands. Dispose of them immediately in the designated waste container.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove from the back of your head.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Assess Task weigh_solid Weighing Solid Compound start->weigh_solid prep_solution Preparing Solution start->prep_solution handle_waste Handling Waste start->handle_waste ppe_solid Goggles, Nitrile Gloves, Lab Coat, N95 Respirator weigh_solid->ppe_solid ppe_solution Goggles, Face Shield, Nitrile Gloves, Chemical Apron prep_solution->ppe_solution ppe_waste Goggles, Face Shield, Heavy-Duty Gloves, Chemical Apron handle_waste->ppe_waste

Caption: PPE selection is dictated by the specific laboratory task.

Operational Plan: Safe Handling and Disposal

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Procedure

Weighing the Solid Compound:

  • Designate a specific area within the fume hood for weighing.

  • Don the appropriate PPE as outlined in the table above.

  • Use a tared weigh boat or glassine paper to prevent contamination of the balance.

  • Handle the container of the chemical with care to avoid generating dust.

  • Carefully transfer the desired amount of the solid.

  • Clean any spills on the balance or surrounding area immediately with a damp cloth.

Preparing a Solution:

  • Perform this task in a chemical fume hood.

  • Add the weighed solid to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

Diagram: Safe Handling Workflow

Handling_Workflow start Start: Prepare for Handling fume_hood Work in Fume Hood start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution label_container Label Container prepare_solution->label_container end End: Clean Up label_container->end

Caption: A systematic workflow for handling the chemical safely.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[4][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[10] Seek immediate medical attention.
Spill Response
  • Small Solid Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • Small Liquid Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

Disposal Plan

Improper disposal of this compound and its containers can pose a significant environmental risk.[9]

  • Solid Waste: Collect all solid waste, including contaminated paper towels and weigh boats, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.[10]

  • Contaminated PPE: Dispose of all used gloves and other disposable PPE in the designated hazardous waste stream.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000). Biodegradation of Nitroaromatic Compounds. Applied and Environmental Microbiology, 66(6), 2289–2295. [Link]

  • ChemScience. p-Nitrobenzoic acid Safety Data Sheet. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • North Carolina State University. Personal Protective Equipment Hand and Arm Protection (Appendix D). Environmental Health and Safety. [Link]

  • Fisher Scientific. (2010, October 25). 2-Nitrobenzoic acid Safety Data Sheet. [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • PubChem. (2026, January 24). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2025, March 12). 4-Nitrobenzoic acid. [Link]

  • Wikipedia. (2025, March 12). 2-Nitrobenzoic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.